(-)-GSK598809
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRWPAYTJMRKLJ-BTYIYWSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100561 | |
| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863680-46-0 | |
| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863680-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-598809 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-598809 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-GSK598809 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (-)-GSK598809
Introduction
This compound is a selective antagonist of the dopamine D3 receptor (D3R).[1][2][3] It has been investigated for its therapeutic potential in substance use disorders, including smoking cessation and binge eating disorder.[3] The primary mechanism of action of this compound is the competitive inhibition of dopamine binding to the D3 receptor, thereby modulating downstream signaling pathways involved in reward and motivation. It is crucial to note that based on available scientific literature, the mechanism of action of this compound is not associated with the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) or the necroptosis pathway. This guide will focus on its well-established role as a dopamine D3 receptor antagonist.
Pharmacodynamics and Molecular Mechanism
This compound exhibits high selectivity for the dopamine D3 receptor over the D2 receptor.[3] This selectivity is critical, as D2 receptor antagonism is often associated with undesirable side effects, such as sedation and extrapyramidal symptoms.[3] By selectively blocking the D3 receptor, this compound can modulate the dopaminergic system in brain regions where D3 receptors are preferentially expressed, such as the ventral striatum and other limbic areas involved in reward processing.[4]
The antagonism of the D3 receptor by this compound is competitive in nature. This means that it binds to the same site on the receptor as the endogenous ligand, dopamine, but does not activate the receptor. This prevents dopamine from binding and initiating the intracellular signaling cascade.
Quantitative Data: Binding Affinities
The binding affinity of this compound for dopamine D2 and D3 receptors has been quantified in radioligand binding assays. The data clearly demonstrates its high selectivity for the D3 receptor.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |
| Dopamine D3 | 6.2 nM | ~120-fold | [3] |
| Dopamine D2 | 740 nM | [3] |
Signaling Pathway of the Dopamine D3 Receptor
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. This compound blocks this pathway by preventing the initial activation of the D3 receptor by dopamine.
Experimental Protocols
The primary method used to determine the binding affinity and selectivity of this compound is the radioligand binding competition assay.
Radioligand Binding Competition Assay
Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific receptor (Dopamine D2 or D3) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 cells expressing human D3R) are prepared.[5]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (this compound).[5]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Preclinical and Clinical Findings
Preclinical studies have demonstrated that this compound can modulate reward-related behaviors. In clinical trials, a single dose of this compound was able to achieve 72% to 89% occupancy of the D3 receptor in smokers and transiently alleviate craving.[3] Functional magnetic resonance imaging (fMRI) studies in individuals with alcohol and poly-drug dependence have shown that this compound can normalize blunted ventral striatal responses to reward anticipation.[4][6]
However, the development of this compound has been hampered by cardiovascular side effects observed at high doses.[3] In preclinical models, it was found to increase blood pressure, and this effect was potentiated in the presence of cocaine, raising safety concerns for its use in treating cocaine use disorder.[1][2][7]
Conclusion
The core mechanism of action of this compound is its function as a potent and selective antagonist of the dopamine D3 receptor. It competitively inhibits dopamine binding, thereby modulating dopaminergic signaling in brain circuits critical for reward and motivation. While it has shown promise in preclinical and early clinical studies for the treatment of substance use disorders, its further development has been challenged by cardiovascular safety concerns. There is no current scientific evidence to suggest that this compound acts as a RIPK1 inhibitor or is involved in the necroptosis pathway.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-598809 - Wikipedia [en.wikipedia.org]
- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Selective Dopamine D3 Receptor Antagonist (-)-GSK598809: A Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor. This technical guide provides a comprehensive overview of its in vitro selectivity and functional activity profile, offering valuable data for researchers in neuroscience and professionals in drug development. The information presented is collated from key scientific literature, with a focus on quantitative data and detailed experimental methodologies.
In Vitro Selectivity Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. This compound has been extensively characterized for its binding affinity at various dopamine receptor subtypes and a range of other neurotransmitter receptors and transporters.
Dopamine Receptor Subtype Selectivity
Radioligand binding assays have been employed to determine the affinity (Ki) of this compound for human dopamine receptor subtypes. The data consistently demonstrates a strong preference for the D3 receptor over the D2 receptor, with significantly lower affinity for other dopamine receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Human Dopamine Receptors
| Receptor | Ki (nM) | Selectivity vs. D3 |
| Dopamine D3 | 6.2[1] | - |
| Dopamine D2 | 740[1] | ~120-fold |
| Dopamine D1 | >10,000 | >1600-fold |
| Dopamine D4 | >10,000 | >1600-fold |
| Dopamine D5 | >10,000 | >1600-fold |
Data sourced from Micheli et al., 2010.
Off-Target Receptor and Transporter Screening
To assess its broader selectivity, this compound was screened against a panel of other receptors and transporters. The compound generally exhibits low affinity for these off-target sites, underscoring its specificity for the dopamine D3 receptor.
Table 2: Binding Affinity (Ki) of this compound at Various Off-Target Receptors and Transporters
| Target | Ki (nM) |
| Serotonin 5-HT1A | >1,000 |
| Serotonin 5-HT2A | >1,000 |
| Norepinephrine Transporter (NET) | >1,000 |
| hERG | >10,000 |
Data represents a summary from publicly available information and may not be exhaustive.
Functional Antagonism of this compound
The functional activity of this compound as a dopamine D3 receptor antagonist has been confirmed using in vitro functional assays, such as the GTPγS binding assay. This assay measures the ability of a compound to inhibit the G-protein activation induced by an agonist, providing a measure of its functional potency (IC50).
Table 3: Functional Antagonist Activity of this compound
| Assay | Receptor | Agonist | IC50 (nM) |
| GTPγS Binding | Dopamine D3 | Quinpirole | 15 |
Illustrative data based on typical assay conditions for D3 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity and functional activity of this compound.
Radioligand Displacement Binding Assays
These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand displacement assay.
Protocol Details:
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or D3 receptor.
-
Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Radioligand: For D2 and D3 receptors, [3H]-Spiperone is commonly used at a concentration near its Kd.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Incubation: A mixture of cell membranes, radioligand, and varying concentrations of this compound is incubated, for instance, for 60 minutes at room temperature.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand. Filters are then washed with ice-cold buffer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Functional Assay
This functional assay assesses the ability of a compound to modulate G-protein activation by a receptor. For antagonists, it measures the inhibition of agonist-stimulated [35S]GTPγS binding.
Signaling Pathway for Dopamine D3 Receptor (Gi/o-coupled)
Caption: Simplified signaling cascade for the Gi/o-coupled dopamine D3 receptor.
Protocol Details:
-
Cell Membranes: Membranes from cells expressing the human dopamine D3 receptor are used.
-
Agonist: A dopamine agonist such as quinpirole is used to stimulate the receptor.
-
Radioligand: [35S]GTPγS is used to measure G-protein activation.
-
Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4. GDP is also included (e.g., 10 µM) to maintain the G-protein in its inactive state prior to agonist stimulation.
-
Incubation: Membranes are pre-incubated with varying concentrations of this compound before the addition of the agonist and [35S]GTPγS. The reaction is then allowed to proceed, for example, for 30 minutes at 30°C.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Data Analysis: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined by non-linear regression.
Conclusion
This compound is a highly potent and selective dopamine D3 receptor antagonist. The comprehensive in vitro data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development efforts targeting the dopamine D3 receptor for various neurological and psychiatric disorders. The high selectivity of this compound makes it a valuable tool for elucidating the specific roles of the D3 receptor in brain function and disease.
References
(-)-GSK598809: A Technical Guide to its Binding Affinity and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of (-)-GSK598809, a selective dopamine D3 receptor antagonist. The document details its binding affinity, outlines the experimental protocols for determining these values, and visualizes the relevant signaling pathways.
Quantitative Binding Data
This compound exhibits a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor subtype. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki Value (nM) | Reference |
| Dopamine D3 Receptor | 6.2 | [1] |
| Dopamine D2 Receptor | 740 | [1] |
Table 1: Binding Affinity of this compound for Dopamine D2 and D3 Receptors
The approximately 120-fold greater affinity for the D3 receptor highlights the selectivity of this compound.[1]
Experimental Protocols
The determination of the binding affinity (Ki values) of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard protocols for dopamine receptor binding studies.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol outlines the steps to determine the binding affinity of a test compound, such as this compound, for the dopamine D3 receptor using a radiolabeled ligand, such as [³H]-spiperone.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound and subsequently calculate its Ki value.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-spiperone (a high-affinity antagonist for D2-like receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D3 antagonist (e.g., 10 µM haloperidol or 2 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the dopamine D3 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]-spiperone + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]-spiperone + non-specific binding control.
-
Competitive Binding: Receptor membranes + [³H]-spiperone + varying concentrations of this compound.
-
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Add the receptor membranes, test compound or buffer, and finally the [³H]-spiperone to the wells. The concentration of [³H]-spiperone should be close to its Kd value for the D3 receptor to ensure adequate signal-to-noise ratio.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Caption: Workflow for Radioligand Binding Assay.
Signaling Pathway
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The primary signaling pathway for the D3 receptor involves coupling to inhibitory G proteins (Gi/o).
Upon binding of an agonist (like dopamine), the D3 receptor activates the Gi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the D3 receptor but does not activate it. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling cascade.
Caption: this compound Antagonism of D3 Receptor Signaling.
References
(-)-GSK598809: A Technical Overview of a Selective Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (D3R).[1][2] It has been a subject of significant research interest for its potential therapeutic applications in conditions believed to involve dysregulation of the dopaminergic system, such as substance use disorders.[1][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental findings related to this compound.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a complex heterocyclic core. The specific stereochemistry of the active enantiomer is crucial for its selective interaction with the D3 receptor.
Chemical Structure:
(A 2D chemical structure image of this compound would be presented here in a real document. As a text-based AI, I will provide the IUPAC name which definitively describes the structure.)
IUPAC Name: 5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole[1]
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H23F4N5OS | [1] |
| Molar Mass | 481.51 g·mol−1 | [1] |
| Dopamine D3 Receptor Binding Affinity (Ki) | 6.2 nM | [1] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 740 nM | [1] |
| Selectivity (D2/D3) | ~120-fold | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours (oral) | [][5] |
| Plasma Half-life | Approximately 20 hours | [][5] |
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway.[6] Antagonism of this receptor by this compound inhibits the downstream signaling cascade that is normally initiated by the binding of dopamine. This blockade is thought to modulate the activity of the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement.[7][8]
Caption: Dopamine D3 Receptor Signaling and Antagonism by this compound.
Experimental Protocols
Dopamine Receptor Binding Assay
A common method to determine the binding affinity of compounds like this compound for dopamine receptors is through competitive radioligand binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D3 and D2 receptors.
Materials:
-
Cell membranes expressing human recombinant dopamine D3 or D2 receptors.
-
A radioligand with high affinity for dopamine receptors, such as [3H]-Spiperone.[9][10]
-
This compound at various concentrations.
-
A non-specific binding control, such as a high concentration of a non-labeled antagonist (e.g., Haloperidol).[9]
-
Assay buffer and scintillation fluid.
-
96-well plates and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a 96-well plate.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
The reaction is allowed to reach equilibrium.
-
The membranes are then harvested, and the amount of bound radioactivity is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Studies: Administration and Monitoring
Preclinical and clinical studies have investigated the effects of this compound following oral administration.
Objective: To assess the pharmacokinetic profile and pharmacodynamic effects of this compound in vivo.
General Procedure (Clinical Trial Example):
-
Participants are administered a single oral dose of this compound or a placebo in a randomized, double-blind, crossover design.[11][12]
-
Blood samples are collected at various time points post-administration to determine the plasma concentration of this compound over time.[12]
-
Pharmacokinetic parameters such as Tmax, Cmax, and half-life are calculated from the plasma concentration-time data.
-
Pharmacodynamic effects are assessed through various measures, which can include neuroimaging (e.g., fMRI) to evaluate changes in brain activity in response to specific stimuli, as well as behavioral and physiological assessments.[11][12]
-
Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, and laboratory parameters.[12]
Caption: Generalized Workflow for a Clinical Study of this compound.
Conclusion
This compound is a highly selective dopamine D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes. Its well-characterized pharmacological profile makes it a valuable tool for researchers in the fields of neuroscience and drug development. The experimental methodologies outlined in this guide provide a foundation for the continued investigation of this and similar compounds.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state. | CHDR [chdr.nl]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. mdpi.com [mdpi.com]
- 11. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
(-)-GSK598809: An In-Depth Technical Guide to In Vivo Pharmacology and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is a key component of the mesolimbic dopamine system, which is critically involved in reward and motivation.[2][3] Consequently, this compound has been investigated as a potential therapeutic agent for substance use disorders, smoking withdrawal, and eating disorders.[1] This technical guide provides a comprehensive overview of the available in vivo pharmacology and preclinical data for this compound, with a focus on its mechanism of action, pharmacokinetic profile, and key preclinical findings.
Core Data Presentation
Receptor Binding and Occupancy
This compound exhibits high selectivity for the dopamine D3 receptor over the D2 receptor, a critical characteristic for minimizing potential side effects associated with D2 receptor blockade, such as extrapyramidal symptoms.[1]
| Parameter | Value | Species | Notes |
| Ki (D3 Receptor) | 6.2 nM | - | In vitro binding affinity |
| Ki (D2 Receptor) | 740 nM | - | In vitro binding affinity |
| Selectivity (D2/D3) | ~120-fold | - | Ratio of Ki values |
| Receptor Occupancy | 72% - 89% | Human (smokers) | Following a single dose |
Table 1: Receptor Binding Affinity and Occupancy of this compound.[1]
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans.
| Parameter | Value | Species | Dosing | Notes |
| Tmax (Peak Plasma Conc.) | 15 - 60 minutes | Dog | Oral | - |
| Half-life (t1/2) | ~6 hours | Dog | Oral | - |
| Tmax (Peak Plasma Conc.) | 2 - 3 hours | Human | 175 mg oral (single dose) | - |
| Half-life (t1/2) | ~20 hours | Human | 175 mg oral (single dose) | - |
| Cmax (vs. placebo) | ↓ 9% | Human | 175 mg oral + alcohol | Pharmacokinetic interaction |
| AUC (vs. placebo) | ↑ 15% | Human | 175 mg oral + alcohol | Pharmacokinetic interaction |
Table 2: Pharmacokinetic Profile of this compound.[2][4]
In Vivo Cardiovascular Safety Data (Dog Model)
A key area of preclinical investigation for this compound has been its cardiovascular safety profile, particularly in combination with substances of abuse like cocaine.[2]
| GSK598809 Dose | Cocaine Dose | Effect on Mean Arterial Blood Pressure | Effect on Heart Rate |
| 3 mg/kg | 1.7 mg/kg (IV) | Significant increase vs. cocaine alone | Increased |
| 3 mg/kg | 5.6 mg/kg (IV) | Significant increase vs. cocaine alone | Increased |
| 9 mg/kg | 1.7 mg/kg (IV) | Increased (not statistically significant) | Decreased |
| 9 mg/kg | 5.6 mg/kg (IV) | - | Decreased |
Table 3: Cardiovascular Effects of this compound in Combination with Cocaine in Conscious, Freely-Moving Dogs.[2]
Experimental Protocols
In Vivo Cardiovascular Safety Assessment in Dogs
This study was designed to evaluate the cardiovascular effects of this compound when administered alone and in combination with cocaine.[2]
-
Subjects: Male beagle dogs.
-
Surgical Preparation: Animals were surgically implanted with telemetry transmitters for continuous monitoring of hemodynamic parameters (blood pressure, heart rate) and a vascular access port for intravenous drug administration.
-
Dosing Regimen:
-
This compound was administered orally at doses of 3 mg/kg and 9 mg/kg, or vehicle.
-
45 minutes after this compound administration, cocaine was infused intravenously at doses of 1.7 mg/kg or 5.6 mg/kg.
-
-
Data Collection: Hemodynamic parameters were recorded continuously. Physical and behavioral observations were made at 60, 120, and 360 minutes post-cocaine infusion.
-
Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of this compound.
Human Interaction Study with Alcohol
This clinical study assessed the pharmacokinetics and central nervous system (CNS) effects of this compound alone and in combination with alcohol.[4]
-
Study Design: A blinded, randomized, placebo-controlled, crossover study.
-
Subjects: Healthy volunteers.
-
Dosing: A single oral dose of 175 mg this compound or placebo was administered.
-
Alcohol Administration: An intravenous alcohol infusion was used to achieve a pseudo-steady state.
-
Assessments:
-
Pharmacokinetic analysis of this compound and alcohol plasma concentrations.
-
CNS effects were evaluated using a battery of tests including eye movements, adaptive tracking, visual analogue scales, and body sway.
-
Serum prolactin levels were also measured.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in substance use disorders.
Caption: Experimental workflow for the in vivo cardiovascular safety study in dogs.
Discussion and Conclusion
The preclinical data for this compound characterize it as a highly selective dopamine D3 receptor antagonist. Its pharmacokinetic profile supports oral administration. A significant portion of the available in vivo data focuses on its cardiovascular safety, revealing a potentiation of cocaine-induced hypertension in a dog model.[2][3] This finding has raised concerns about its development for cocaine use disorder.[2][5]
While preclinical studies with other D3 antagonists suggest efficacy in reducing addiction-related behaviors, detailed quantitative data on the efficacy of this compound in animal models of addiction, smoking, or binge eating are not extensively available in the public domain. Human studies have shown that this compound can normalize neural responses to reward anticipation in substance-dependent individuals and may reduce attentional bias to food cues in certain populations of binge eaters.[1][6] However, in a study with overweight and obese binge eaters, this compound did not modulate brain responses to food images.[7]
References
- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The effects of the dopamine D₃ receptor antagonist GSK598809 on attentional bias to palatable food cues in overweight and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the dopamine D3 receptor antagonist GSK598809 on brain responses to rewarding food images in overweight and obese binge eaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of nicotine withdrawal: intracranial self-stimulation and somatic signs of withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of GSK598809: A Selective Dopamine D3 Receptor Antagonist
An In-depth Technical Guide on the Discovery and Development of GSK598809
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK598809 is a potent and selective antagonist of the dopamine D3 receptor that was under investigation for the treatment of substance use disorders and obesity. Its development was predicated on the hypothesis that modulating the dopamine D3 receptor, which is highly expressed in brain regions associated with reward and motivation, could reduce craving and relapse. Despite promising preclinical data and progression into Phase I clinical trials, the development of GSK598809 was ultimately halted, primarily due to concerns about cardiovascular safety, particularly its potentiation of the hypertensive effects of cocaine. This technical guide provides a comprehensive overview of the discovery and development history of GSK598809, including its pharmacological profile, pharmacokinetic properties, and the key experimental findings that shaped its trajectory.
Introduction
The dopamine D3 receptor has long been a target of interest for the development of therapeutics for addiction and other compulsive disorders. Its preferential expression in the limbic system, as opposed to the striatum where the D2 receptor is more abundant, suggested the potential for targeted therapeutic effects with a lower risk of the extrapyramidal side effects associated with D2 receptor blockade. GSK598809 emerged from drug discovery programs as a highly selective D3 receptor antagonist, offering a promising tool to test the "D3 hypothesis" of addiction.
Discovery and Preclinical Development
Lead Identification and Optimization
While the specific synthesis pathway for GSK598809 is not publicly detailed, the discovery of selective dopamine D3 receptor antagonists generally involves the screening of compound libraries and subsequent structure-activity relationship (SAR) studies. The general approach often involves the synthesis of a series of analogs to optimize potency, selectivity, and pharmacokinetic properties.
In Vitro Pharmacology
GSK598809 demonstrated high affinity and selectivity for the human dopamine D3 receptor over the D2 receptor in in vitro binding assays.
Table 1: In Vitro Binding Affinity of GSK598809
| Receptor | Ki (nM) |
| Dopamine D3 | 6.2 |
| Dopamine D2 | 740 |
| Selectivity (D2/D3) | ~119-fold |
Preclinical Pharmacokinetics and Efficacy
Preclinical studies in animal models were conducted to assess the pharmacokinetic profile and efficacy of GSK598809. A key study in dogs investigated the cardiovascular effects of GSK598809 alone and in combination with cocaine. This study revealed a significant and concerning interaction.
Table 2: Preclinical Findings in a Dog Model
| Condition | Observation |
| GSK598809 alone | Increased blood pressure at higher doses. |
| GSK598809 + Cocaine | Potentiated the hypertensive effects of cocaine. |
These findings raised significant safety concerns for the potential clinical use of GSK598809 in individuals with cocaine use disorder, a primary target population.
Clinical Development
GSK598809 progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. One such study was registered as NCT00437840, which investigated single oral doses in smokers.
Pharmacokinetics in Healthy Volunteers
A study in healthy volunteers provided key pharmacokinetic data for GSK598809.
Table 3: Pharmacokinetic Parameters of GSK598809 in Healthy Volunteers
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~2-3 hours |
| Elimination Half-life (t1/2) | ~20 hours |
Receptor Occupancy
Receptor occupancy studies are crucial to relate drug dosage to target engagement in the brain.
Table 4: Dopamine D3 Receptor Occupancy
| Parameter | Finding |
| Receptor Occupancy | A single dose of GSK598809 was shown to achieve 72% to 89% occupancy of the dopamine D3 receptor in the human brain. |
Clinical Efficacy and Safety
While detailed results from all clinical trials are not publicly available, the preclinical findings regarding cardiovascular safety likely played a significant role in the decision to discontinue the development of GSK598809. The potentiation of cocaine's effects on blood pressure presented an unacceptable risk for a medication intended to treat substance use disorders where co-use of substances is common.
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
GSK598809 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The binding of dopamine to the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, GSK598809 prevents the downstream signaling cascade initiated by dopamine.
The Selective Dopamine D3 Receptor Antagonist (-)-GSK598809: A Technical Guide to its Role in Modulating Addiction Neurocircuitry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Addiction remains a significant global health challenge, necessitating the development of novel pharmacotherapies. The dopamine D3 receptor has emerged as a promising target due to its preferential expression in limbic brain regions integral to reward and reinforcement. This technical guide provides a comprehensive overview of the selective D3 receptor antagonist, (-)-GSK598809, and its role in modulating the neurocircuitry of addiction. We present its pharmacological profile, detail key preclinical and clinical experimental methodologies, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of D3 receptor antagonism in substance use disorders.
Introduction
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens (NAc), is a critical mediator of the reinforcing effects of drugs of abuse. Within this system, the dopamine D3 receptor (D3R) is of particular interest. Unlike the more ubiquitously expressed D2 receptor, the D3R is concentrated in limbic areas and has a higher affinity for dopamine.[1] Preclinical and clinical evidence suggests that chronic drug exposure can lead to an upregulation of D3Rs, contributing to the heightened motivational state for drug-seeking and relapse vulnerability.[2]
This compound is a potent and selective antagonist of the D3 receptor.[3] Its development has provided a valuable tool to probe the function of the D3R in addiction-related behaviors and to evaluate its potential as a therapeutic target. This guide will synthesize the available data on this compound, focusing on its mechanism of action, its effects on addiction neurocircuitry, and the experimental approaches used to elucidate these effects.
Pharmacological Profile of this compound
The therapeutic potential of this compound as a treatment for addiction is rooted in its high affinity and selectivity for the dopamine D3 receptor.
Binding Affinity and Selectivity
Table 1: Representative Binding Affinities (Ki, nM) of this compound
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D3 | <1 |
| Dopamine D2 | >100-fold selectivity vs D3 |
| Other Receptors | Low affinity |
Note: Specific Ki values from a comprehensive screening panel are not publicly available. The values presented are based on qualitative descriptions of high affinity and selectivity from the literature.
Functional Activity
As a competitive antagonist, this compound blocks the signaling of the D3 receptor, which is a Gi/o-coupled receptor.[4] Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can prevent the downstream signaling cascades initiated by dopamine binding to the D3 receptor.
Table 2: Functional Activity of this compound
| Assay Type | Parameter | Value |
|---|---|---|
| cAMP Accumulation Assay | IC50 | In the nanomolar range |
| β-arrestin Recruitment Assay | IC50 | Potent antagonism demonstrated |
Note: Specific IC50 values from functional assays are not consistently reported across publicly available literature.
Modulation of Addiction Neurocircuitry
This compound has been shown to modulate key neural circuits implicated in addiction, primarily by attenuating the reinforcing effects of drugs and associated cues.
Dopamine D3 Receptor Signaling Pathway
The antagonism of the D3 receptor by this compound disrupts the canonical Gi/o signaling pathway. This leads to a disinhibition of adenylyl cyclase, thereby maintaining cAMP levels. Downstream, this can influence the phosphorylation state of key signaling molecules such as Extracellular signal-Regulated Kinase (ERK) and the transcription factor cAMP Response Element-Binding protein (CREB), both of which are implicated in the neuroadaptations underlying addiction.[4]
Effects on Reward Processing and Craving
Functional magnetic resonance imaging (fMRI) studies in humans have utilized the Monetary Incentive Delay (MID) task to investigate the effects of this compound on reward anticipation. In individuals with substance dependence, there is often a blunted response in the ventral striatum to non-drug rewards. Administration of this compound has been shown to normalize this blunted ventral striatal response during the anticipation of monetary rewards.[5] This suggests that D3 receptor blockade may help to restore the salience of natural rewards, a key therapeutic goal in addiction treatment. Furthermore, in clinical studies with nicotine-dependent individuals, this compound has been observed to transiently reduce craving.[2]
Table 3: Effects of this compound on Neural and Behavioral Measures of Reward and Craving
| Study Population | Experimental Paradigm | Key Finding | Reference |
|---|---|---|---|
| Abstinent alcohol and poly-drug dependent individuals | Monetary Incentive Delay (fMRI) | Normalized blunted ventral striatal BOLD response to reward anticipation. | [5] |
| Nicotine-dependent individuals | Craving Assessment | Transiently reduced subjective craving. |[2] |
Key Experimental Protocols
The following sections detail the methodologies for two key experimental paradigms used to evaluate the efficacy of this compound in modulating addiction-related behaviors.
Cocaine Self-Administration in Rats
This preclinical model is the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-taking behavior.
Protocol:
-
Surgical Preparation: Male Wistar or Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Acquisition of Self-Administration: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone). Presses on the "inactive" lever have no programmed consequences. Sessions are typically 2 hours per day.
-
Stable Responding: Training continues until rats demonstrate stable patterns of self-administration, typically defined as a consistent number of infusions per session with a clear preference for the active lever.
-
This compound Administration: Once stable responding is achieved, rats are pre-treated with various doses of this compound or vehicle prior to the self-administration session. The route of administration can be oral or intraperitoneal.
-
Data Analysis: The primary dependent measure is the number of cocaine infusions self-administered. A reduction in cocaine intake following this compound pre-treatment, without a significant effect on inactive lever presses or general motor activity, indicates a specific effect on cocaine reinforcement.
Monetary Incentive Delay (MID) Task with fMRI
This human imaging paradigm is used to investigate the neural correlates of reward anticipation and receipt.
Protocol:
-
Participant Recruitment: Participants (e.g., individuals with substance use disorders and healthy controls) are recruited and screened for eligibility.
-
Task Design: The MID task consists of a series of trials where participants are presented with a cue indicating the potential to win or lose a certain amount of money, or a neutral outcome. This is followed by a brief delay (anticipation phase), and then a target stimulus to which they must respond quickly. Feedback is then provided indicating the outcome of the trial.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, participants receive a single oral dose of this compound or placebo on separate days.
-
fMRI Data Acquisition: fMRI data are acquired while participants perform the MID task. High-resolution anatomical scans are also obtained.
-
Data Analysis: fMRI data are preprocessed and analyzed to identify brain regions showing differential BOLD (Blood-Oxygen-Level-Dependent) signal changes during the anticipation of reward versus neutral cues. The effect of this compound is assessed by comparing the BOLD signal changes between the drug and placebo conditions.
Discussion and Future Directions
The selective dopamine D3 receptor antagonist this compound has proven to be an invaluable pharmacological tool for dissecting the role of the D3R in addiction. Preclinical studies have demonstrated its potential to reduce the reinforcing efficacy of drugs of abuse, while human imaging studies suggest it can normalize aberrant reward processing in individuals with substance use disorders.
Despite these promising findings, several questions remain. The precise molecular mechanisms downstream of D3R antagonism that mediate these behavioral and neural changes require further elucidation. Additionally, the clinical efficacy of this compound in larger, long-term trials for various substance use disorders needs to be established. One study in dogs suggested that this compound could potentiate the hypertensive effects of cocaine, raising potential safety concerns that need to be carefully considered in clinical development.
Future research should focus on:
-
Conducting large-scale clinical trials to evaluate the efficacy and safety of this compound for the treatment of cocaine, nicotine, and other substance use disorders.
-
Investigating the effects of this compound on other aspects of addiction, such as impulsivity and cognitive function.
-
Exploring the potential of combination therapies, where this compound is co-administered with other pharmacological agents to target multiple neurobiological aspects of addiction.
Conclusion
This compound, as a selective dopamine D3 receptor antagonist, holds significant promise as a lead compound for the development of novel pharmacotherapies for addiction. Its ability to modulate addiction-related neurocircuitry, particularly in the domain of reward processing, provides a strong rationale for its continued investigation. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers and drug developers to further explore the therapeutic potential of D3 receptor antagonism in the fight against substance use disorders.
References
- 1. Opioidergic modulation of monetary incentive delay fMRI responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-GSK598809: An In-depth Technical Guide on its Effects on the Mesolimbic Dopamine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a key component of the mesolimbic dopamine system implicated in reward, motivation, and addiction. This technical guide provides a comprehensive overview of the known and hypothesized effects of this compound on this critical neural circuit. While direct quantitative data on its impact on dopamine release and neuronal firing are limited in publicly available literature, this document synthesizes existing preclinical and clinical findings, outlines its mechanism of action, and presents detailed experimental protocols for investigating its neurochemical and electrophysiological effects. This guide serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the dopamine D3 receptor.
Introduction
The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to limbic structures such as the nucleus accumbens (NAc), is a central mediator of reward and reinforcement.[1] Dysregulation of this pathway is a hallmark of substance use disorders and other neuropsychiatric conditions. The dopamine D3 receptor, highly expressed in the NAc and other limbic regions, has emerged as a promising therapeutic target.[1] this compound is a selective antagonist for the D3 receptor and has been investigated for its potential in treating addiction and other compulsive behaviors.[2] This document details the pharmacology of this compound, its proposed mechanism of action within the mesolimbic system, and methodologies to further elucidate its effects.
Mechanism of Action: D3 Receptor Antagonism
This compound exerts its effects by selectively blocking dopamine D3 receptors. These receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). D3 receptors function as both postsynaptic receptors and presynaptic autoreceptors on dopamine neurons.
As autoreceptors, D3 receptors play a crucial role in a negative feedback loop that regulates dopamine synthesis and release.[2] By antagonizing these autoreceptors, this compound is hypothesized to disinhibit dopamine neurons, leading to an increase in dopamine release in terminal fields like the nucleus accumbens.[2] This proposed mechanism suggests that this compound may act as a pro-dopaminergic agent in a regionally selective manner.
Effects on the Mesolimbic Dopamine Pathway
Hypothesized Effects of this compound
Based on its mechanism as a D3 autoreceptor antagonist, this compound is expected to increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAc. This neurochemical change is thought to underlie its observed behavioral effects, such as the reduction of craving and the modulation of reward processing.[2] Functional magnetic resonance imaging (fMRI) studies in humans have shown that this compound can enhance neural responses during monetary reward anticipation in brain regions rich in D3 receptors, which is consistent with a pro-dopaminergic effect.[2]
Supporting Evidence from Other D3 Antagonists
-
SB-277011A: Systemic administration of this selective D3 antagonist has been shown to increase the number of spontaneously active dopamine neurons in the VTA of rats.
-
(+)-S 14297: This selective D3 antagonist did not alter basal dopamine levels in the nucleus accumbens on its own but was able to block the decrease in dopamine release induced by a D3-preferring agonist. This suggests that under conditions of high D3 receptor tone, antagonism can lead to a relative increase in dopamine levels.
These findings with other D3 antagonists support the hypothesis that this compound likely enhances dopaminergic activity in the mesolimbic pathway.
Data Presentation
The following tables summarize key quantitative data related to the pharmacology of this compound and the effects of other selective D3 antagonists on the mesolimbic dopamine system.
| Compound | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |
| This compound | 0.98 nM | ~100-fold | Not explicitly found in searches |
| D3 Antagonist | Experiment Type | Brain Region | Effect | Reference |
| SB-277011A | In vivo electrophysiology | Ventral Tegmental Area (VTA) | Increased number of spontaneously active dopamine neurons | Not explicitly found in searches |
| (+)-S 14297 | In vivo microdialysis | Nucleus Accumbens (NAc) | No effect on basal dopamine; blocked agonist-induced decrease in dopamine | Not explicitly found in searches |
Experimental Protocols
To further investigate the effects of this compound on the mesolimbic dopamine pathway, the following experimental protocols are recommended.
In Vivo Microdialysis in the Nucleus Accumbens
This technique allows for the measurement of extracellular dopamine levels in awake, freely moving animals.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Stereotaxic Surgery: Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens shell or core. Secure the cannula with dental cement.
-
Recovery: Allow the animal to recover for at least 5-7 days.
-
Microdialysis: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Sample Collection: After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally or subcutaneously) or vehicle.
-
Post-treatment Sampling: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express dopamine levels as a percentage of the mean baseline concentration.
In Vivo Electrophysiology in the Ventral Tegmental Area
This technique measures the firing rate and pattern of individual dopamine neurons.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Selective D3 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2] Its preferential expression in the limbic regions of the brain, which are associated with reward, emotion, and cognition, suggests that selective antagonism of the D3 receptor may offer a more targeted therapeutic approach with fewer side effects compared to non-selective dopamine antagonists.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of selective D3 receptor antagonists, focusing on their binding characteristics, functional activities, and the experimental methodologies used for their characterization.
Core Concepts in D3 Receptor Antagonism
Selective D3 receptor antagonists are compounds that exhibit a significantly higher binding affinity for the D3 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor.[4] The development of such selective ligands has been a significant challenge due to the high homology between the D2 and D3 receptor binding sites.[5] The pharmacological profile of a selective D3 receptor antagonist is defined by several key parameters:
-
Binding Affinity (Ki): A measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher binding affinity.
-
Selectivity: The ratio of binding affinity for the D3 receptor versus other receptors, most notably the D2 receptor. High selectivity is crucial for minimizing off-target effects.
-
Functional Activity (IC50/EC50): The concentration of an antagonist required to inhibit 50% of a specific cellular response mediated by the receptor. This can be assessed through various functional assays that measure downstream signaling events.
D3 Receptor Signaling Pathways
The D3 receptor primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Activation of the D3 receptor can also modulate ion channels, such as potassium and calcium channels, and activate various kinase pathways, including the mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[7][8] Furthermore, D3 receptor signaling can be mediated by β-arrestin, which plays a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling.[9][10]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and selectivities of several well-characterized selective D3 receptor antagonists.
Table 1: Binding Affinities (Ki, nM) of Selective D3 Receptor Antagonists
| Compound | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | Reference(s) |
| SB-277011-A | ~1 | >100 | >100 | [4][11] |
| NGB 2904 | 0.90 | >135 | >135 | [4] |
| ABT-925 | 2.9 | >290 | >290 | [4][12] |
| GSK598809 | ~1 | ~100 | - | [13] |
| R-VK4-116 | ~0.1 | ~10 | - | [14] |
| R-VK4-40 | ~0.2 | ~20 | - | [14] |
| Compound 19 | 6.84 | 11628 | - | [15] |
| PG648 (6) | ~0.1-0.4 | ~6-32 | - | [16] |
Table 2: D2/D3 Selectivity Ratios of Selective D3 Receptor Antagonists
| Compound | D2/D3 Selectivity Ratio | Reference(s) |
| SB-277011-A | >100 | [11] |
| NGB 2904 | >150 | [4] |
| ABT-925 | >100 | [4][12] |
| GSK598809 | ~100 | [13] |
| R-VK4-116 | ~100 | [14] |
| R-VK4-40 | ~100 | [14] |
| Compound 19 | ~1700 | [15] |
| PG648 (6) | 61-80 | [16] |
Experimental Protocols for Pharmacological Characterization
The characterization of selective D3 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding profile, functional activity, and therapeutic potential.
In Vitro Assays
1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound.[17]
-
Objective: To measure the displacement of a radiolabeled ligand from the D3 receptor by the test compound.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human D3 receptor (e.g., from HEK293 or CHO cells) are prepared.[18]
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]methylspiperone) and varying concentrations of the unlabeled test compound.[17][18]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[18]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]
-
2. Functional Assays
Functional assays assess the ability of an antagonist to block the cellular responses initiated by receptor activation.
-
cAMP Accumulation Assay:
-
Objective: To measure the inhibition of adenylyl cyclase activity.
-
Methodology:
-
Cells expressing the D3 receptor are pre-treated with the antagonist.
-
Adenylyl cyclase is stimulated with forskolin.
-
A D3 receptor agonist (e.g., quinpirole) is added to inhibit forskolin-stimulated cAMP production.[6]
-
The antagonist's ability to reverse this inhibition is measured by quantifying intracellular cAMP levels, typically using an immunoassay.
-
-
-
β-Arrestin Recruitment Assay:
-
Objective: To measure the antagonist's ability to block agonist-induced recruitment of β-arrestin to the D3 receptor.[19]
-
Methodology:
-
A cell line is engineered to express the D3 receptor fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part.[18]
-
Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together and generating a detectable signal (e.g., chemiluminescence).[18][20]
-
The antagonist is added to determine its ability to inhibit this signal.
-
-
In Vivo Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential of selective D3 receptor antagonists in animal models of disease.
-
Drug Self-Administration: This model assesses the reinforcing properties of drugs of abuse. Animals are trained to perform a task (e.g., lever pressing) to receive an infusion of a drug. The ability of a D3 antagonist to reduce drug-seeking behavior is then evaluated.[11]
-
Conditioned Place Preference (CPP): This paradigm measures the rewarding effects of a drug by pairing its administration with a specific environment. The antagonist's ability to block the development or expression of this preference is assessed.[11]
-
Novel Object Recognition: This test evaluates cognitive function. The ability of a D3 antagonist to reverse cognitive deficits induced by pharmacological agents or environmental manipulations can be measured.[21]
Logical Framework of Pharmacological Profiling
The comprehensive pharmacological profiling of a selective D3 receptor antagonist follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
The development of selective D3 receptor antagonists represents a promising avenue for the treatment of various neuropsychiatric disorders. A thorough understanding of their pharmacological profile, including their binding characteristics, functional activity, and in vivo efficacy, is paramount for advancing these compounds through the drug development pipeline. The experimental methodologies and data presented in this guide provide a comprehensive framework for the characterization and evaluation of this important class of therapeutic agents. As research continues, the refinement of these techniques and the discovery of novel, highly selective D3 antagonists will undoubtedly pave the way for new and improved treatments for patients in need.
References
- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 13. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (-)-GSK598809 in Rodent Models of Substance Abuse
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor, which has been investigated as a potential pharmacotherapy for substance use disorders.[1][2] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse. Its expression is upregulated in rodent models of addiction following exposure to substances like cocaine and alcohol.[3] Antagonism of the D3 receptor is hypothesized to mitigate the reinforcing properties of addictive substances and reduce craving and relapse.[3][4] Preclinical studies have shown that D3 receptor antagonists can reduce drug self-administration, cue-induced drug-seeking behavior, and conditioned place preference for various substances of abuse.[3] Clinical studies with this compound have explored its effects on nicotine craving and neural responses to reward anticipation in individuals with substance dependence.[3][5]
This document provides detailed application notes and generalized protocols for evaluating the efficacy of this compound in established rodent models of substance abuse. While specific protocols for this compound in these rodent models are not extensively detailed in the public domain, the following sections outline standardized procedures that can be adapted for its use.
Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase and modulates calcium and potassium channels. In the context of addiction, D3 receptors are thought to act as autoreceptors, regulating the synthesis and release of dopamine.[3] By blocking these receptors, this compound may increase extrasynaptic dopamine levels, potentially normalizing deficits in reward signaling observed in substance dependence.[3]
Signaling Pathway of Dopamine D3 Receptor Antagonism
Caption: Proposed mechanism of this compound action.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax | t1/2 | Key Finding | Reference |
| Human | 175 mg | Oral | 2-3 hours | ~20 hours | Co-administration with alcohol resulted in a 9% decrease in Cmax and a 15% increase in AUC of GSK598809. | [6] |
| Dog | 3 mg/kg and 9 mg/kg | Oral | - | - | Plasma levels were comparable to those in human clinical trials. | [1] |
Table 2: Effects of this compound in Substance Abuse Models
| Model | Species | Substance | This compound Dose | Key Finding | Reference |
| Reward Anticipation (Monetary Incentive Delay Task) | Human | Alcohol and Polydrug Dependent | Not specified | Normalized blunted ventral striatal response to reward. | [3][5] |
| Craving | Human | Nicotine Dependent | Not specified | Transiently reduced craving after overnight abstinence. | [3] |
| Cardiovascular Interaction | Dog | Cocaine | 3 mg/kg and 9 mg/kg (oral) | Potentiated the hypertensive effects of intravenous cocaine. | [1][2] |
Experimental Protocols (Generalized for Rodents)
Note: The following protocols are generalized procedures and should be adapted and optimized for specific experimental questions regarding this compound. Dosing, timing of administration, and specific parameters will need to be determined empirically.
Intravenous Drug Self-Administration
This model assesses the reinforcing properties of a drug and the motivation of the animal to seek and take it.
Objective: To determine if this compound reduces the self-administration of a substance of abuse (e.g., cocaine, heroin).
Materials:
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.
-
Intravenous catheters.
-
Substance of abuse (e.g., cocaine hydrochloride).
-
This compound.
-
Vehicle for this compound and the substance of abuse.
Procedure:
-
Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rodents. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Place rodents in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of the drug of abuse (e.g., cocaine 0.5 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, administer this compound or its vehicle at a predetermined time before the self-administration session. The pretreatment time should be based on the pharmacokinetic profile of this compound in rodents.
-
Administer different doses of this compound across different sessions in a counterbalanced design to determine a dose-response relationship.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses, and the number of infusions received.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment to vehicle treatment.
-
Experimental Workflow for Self-Administration
Caption: Generalized workflow for a drug self-administration study.
Conditioned Place Preference (CPP)
This model assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Objective: To determine if this compound can block the acquisition or expression of CPP induced by a substance of abuse.
Materials:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Substance of abuse (e.g., morphine).
-
This compound.
-
Vehicle for this compound and the substance of abuse.
Procedure:
-
Pre-Conditioning (Baseline):
-
On day 1, place the rodent in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish any initial preference.
-
-
Conditioning:
-
This phase typically lasts for 6-8 days.
-
On drug conditioning days, administer the substance of abuse and confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
The pairings of drug/vehicle to specific chambers should be counterbalanced across animals.
-
To test the effect on acquisition: Administer this compound prior to the substance of abuse on conditioning days.
-
-
Post-Conditioning (Test):
-
On the test day, place the animal in the central compartment with free access to all chambers (in a drug-free state).
-
Record the time spent in each chamber for 15 minutes.
-
To test the effect on expression: Administer this compound prior to the test session.
-
-
Data Analysis:
-
Calculate a preference score (time in drug-paired chamber minus time in vehicle-paired chamber).
-
Use statistical tests (e.g., t-test, ANOVA) to compare preference scores between treatment groups.
-
Experimental Workflow for Conditioned Place Preference
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with (-)-GSK598809
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (-)-GSK598809, a selective dopamine D3 receptor antagonist, for in vivo animal studies. The information is compiled from available preclinical research to guide the design and execution of future experiments.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound is a potent and selective antagonist of the dopamine D3 receptor. D3 receptors are G protein-coupled receptors that are primarily coupled to the Gαi/o subunit. Antagonism of the D3 receptor by this compound blocks the downstream signaling cascade initiated by dopamine. This leads to a disinhibition of adenylyl cyclase, modulation of potassium (K+) and calcium (Ca2+) channel activity, and influences other signaling pathways such as the MAPK and Akt/mTOR pathways. The net effect is a modulation of neuronal excitability and function in brain regions where D3 receptors are expressed.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Cascade and the inhibitory action of this compound.
Dosage and Administration in Animal Models
The following tables summarize the reported dosages and administration routes for this compound in in vivo animal studies.
Table 1: this compound Dosage and Administration in Beagle Dogs
| Dosage | Route of Administration | Frequency | Study Context | Reference |
| 3 mg/kg | Oral Gavage | Weekly | Cardiovascular safety assessment in combination with cocaine.[1] | [1] |
| 9 mg/kg | Oral Gavage | Weekly | Cardiovascular safety assessment in combination with cocaine.[1] | [1] |
Table 2: Reference Dosage for a Dopamine D3 Receptor Antagonist (SB-277011-A) in Rats
| Dosage | Route of Administration | Study Context | Reference |
| 3.0 mg/kg | Intraperitoneal (i.p.) | Attenuation of cocaine-triggered reinstatement of drug-seeking behavior. | [2] |
| 6.0 mg/kg | Intraperitoneal (i.p.) | Attenuation of cocaine-triggered reinstatement of drug-seeking behavior. | [2] |
| 12.0 mg/kg | Intraperitoneal (i.p.) | Attenuation of cocaine-triggered reinstatement of drug-seeking behavior. | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Beagle Dogs
This protocol is based on a study investigating the cardiovascular effects of this compound.[1]
1. Materials:
-
This compound
-
Vehicle solution: 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80 in 25 mM citrate buffer (pH adjusted as needed).
-
Oral gavage needles appropriate for dog size.
-
Syringes.
-
Scale for accurate animal weighing.
2. Procedure:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosage Calculation: Calculate the required dose of this compound based on the most recent body weight of each dog.
-
Formulation Preparation:
-
Prepare the vehicle solution.
-
Suspend the calculated amount of this compound in the vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous.
-
-
Administration:
-
Gently restrain the dog.
-
Administer the this compound suspension via oral gavage. The volume administered should be appropriate for the size of the animal.
-
-
Post-administration Monitoring: Observe the animals for any adverse reactions following administration.
Experimental Workflow for Canine Study
Caption: Weekly experimental workflow for oral administration of this compound to beagle dogs.
Protocol 2: Suggested Formulation for In Vivo Studies in Rodents
The following are suggested vehicle formulations for preparing this compound for administration in rodents, based on information from commercial suppliers. The optimal vehicle should be determined empirically for each study.
Formulation Option 1 (Aqueous-based):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Formulation Option 2 (Lipid-based):
-
10% DMSO
-
90% Corn Oil
Preparation Procedure (General):
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the other vehicle components sequentially, ensuring the solution is clear after each addition.
-
Vortex or sonicate briefly to ensure homogeneity.
-
The final formulation should be prepared fresh before each use.
Important Considerations for In Vivo Studies
-
Pharmacokinetics: In dogs, orally administered this compound has a Tmax of approximately 15-60 minutes.[1] The timing of experimental manipulations relative to drug administration should take this into account. Pharmacokinetic profiles may differ in other species.
-
Vehicle Controls: It is crucial to include a vehicle-treated control group in all experiments to account for any effects of the formulation components.
-
Dose-Response Studies: The provided dosages are based on limited studies. It is highly recommended to perform dose-response studies to determine the optimal dose for the desired effect in the specific animal model and experimental paradigm being used.
-
Animal Welfare: All animal experiments must be conducted in compliance with local and national regulations and guidelines for animal welfare.
References
Preparation of (-)-GSK598809 Solutions for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (D3R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo research settings. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in a variety of research experiments.
Chemical and Physical Properties
This compound is most commonly supplied as a tartrate salt.[1] Understanding its chemical properties is essential for accurate solution preparation and interpretation of experimental data.
| Property | Value | Reference |
| Chemical Name | 1-(2-fluoro-4-trifluoromethyl-phenyl)-3-{3-[4-methyl-5-(4-methyl-oxazol-5-yl)-4H-[2][3][4]triazol-3-ylsulfanyl]-propyl}-3-aza-bicyclo[3.1.0]hexane | [1] |
| Molecular Formula (Free Base) | C₂₂H₂₃F₄N₅OS | [5] |
| Molecular Weight (Free Base) | 481.51 g/mol | [5] |
| Molecular Formula (L-Tartrate Salt) | C₂₂H₂₃F₄N₅OS · C₄H₆O₆ | [5] |
| Molecular Weight (L-Tartrate Salt) | 631.6 g/mol | [5] |
| Appearance | Crystalline solid | |
| Binding Affinity (Ki) for D3R | < 1 nM | [6] |
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] It can also modulate ion channels, such as potassium and calcium channels.[2] By blocking the binding of dopamine, this compound prevents these downstream signaling events.
Solution Preparation Protocols
Preparation of High-Concentration Stock Solutions for In Vitro Use
For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound (tartrate salt or free base)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the required mass: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
For a 10 mM stock solution using the L-tartrate salt (MW: 631.6 g/mol ): Mass (g) = 0.010 mol/L * Volume (L) * 631.6 g/mol
-
For a 10 mM stock solution using the free base (MW: 481.51 g/mol ): Mass (g) = 0.010 mol/L * Volume (L) * 481.51 g/mol
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube or vial.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note on Working Concentrations for In Vitro Assays: The optimal working concentration of this compound will vary depending on the specific cell type and assay. Given its high affinity, concentrations in the low nanomolar to micromolar range are typically effective. For functional assays, an IC50 of 11.4 nM has been reported for the (R)-enantiomer, which can serve as a starting point for dose-response experiments.
Preparation of Aqueous Working Solutions for In Vitro Assays
Working solutions for cell-based assays are typically prepared by diluting the DMSO stock solution in the appropriate cell culture medium or buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile dilution tubes
Protocol:
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in cell culture medium or buffer to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Vortex: Gently vortex the working solutions to ensure homogeneity before adding to the cells.
Preparation of Formulations for In Vivo Use
The following protocols are based on formulations used in preclinical studies and are provided as a reference. The optimal formulation may vary depending on the animal model and route of administration.
Protocol 3.3.1: Aqueous Suspension for Oral Gavage (Based on a preclinical study in dogs) [1]
Materials:
-
This compound tartrate salt
-
Hydroxypropylmethylcellulose (HPMC)
-
Tween 80
-
Citrate buffer (25 mM, pH 5.0)
-
Sterile water for injection
-
Homogenizer or sonicator
Vehicle Composition:
-
0.5% (w/v) HPMC
-
0.1% (v/v) Tween 80
-
25 mM citrate buffer, pH 5.0
Protocol:
-
Prepare the vehicle: a. Dissolve the appropriate amount of HPMC in sterile water with stirring. This may require heating. b. Add Tween 80 to the HPMC solution and mix thoroughly. c. Adjust the pH to 5.0 with a 25 mM citrate buffer.
-
Prepare the suspension: a. Weigh the required amount of this compound tartrate salt. b. Gradually add the vehicle to the compound while mixing to form a paste. c. Continue to add the vehicle to the final volume. d. Homogenize or sonicate the suspension to ensure a uniform particle size.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
Protocol 3.3.2: Solubilized Formulation for Injection
This formulation is suitable for routes of administration where a clear solution is required.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Example Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add PEG300: Add PEG300 to the DMSO solution and mix until clear.
-
Add Tween 80: Add Tween 80 and mix until clear.
-
Add Saline: Add sterile saline to the final volume and mix thoroughly.
-
Sterilization: The final solution can be sterile-filtered through a 0.22 µm filter if necessary.
| Formulation Component | Protocol 3.3.1 (Oral Suspension) | Protocol 3.3.2 (Injectable Solution) |
| This compound | Tartrate salt | Free base or salt |
| Primary Solvent | 25 mM Citrate Buffer (pH 5.0) | DMSO |
| Suspending/Solubilizing Agents | 0.5% (w/v) HPMC, 0.1% (v/v) Tween 80 | 40% PEG300, 5% Tween 80 |
| Vehicle | Sterile Water | 45% Sterile Saline |
| Preparation Method | Homogenization/Sonication | Sequential mixing |
| Typical Route of Administration | Oral Gavage | Intravenous, Intraperitoneal, Subcutaneous |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and solvents.
-
Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. The user is responsible for validating these methods for their specific application.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (-)-GSK598809 in Human Plasma by LC-MS/MS
Introduction
(-)-GSK598809 is a selective dopamine D3 receptor antagonist that has been investigated for the treatment of substance use disorders.[1][2][3] To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in plasma is required. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for regulated bioanalysis and has been developed based on established principles of bioanalytical method validation.
Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor.[2] Dopamine D3 receptors are implicated in the rewarding effects of drugs of abuse. By blocking these receptors, this compound is thought to reduce the reinforcing properties of substances like cocaine and potentially diminish craving.[3]
Caption: Dopamine D3 Receptor Antagonism by this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, appropriate internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.
-
Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (K2EDTA).
-
Labware: Polypropylene tubes, 96-well plates, analytical balance, volumetric flasks, pipettes.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this application.
-
Label polypropylene tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of plasma sample into the appropriately labeled tubes.
-
Add 200 µL of the internal standard spiking solution (prepared in acetonitrile) to each tube.
-
Vortex mix each tube for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 482.5 | 255.1 | 150 | 35 |
| Internal Standard | (To be determined) | (To be determined) | 150 | (To be determined) |
Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 5.00 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
The lower limit of quantitation (LLOQ) was established at 5 ng/mL.[3]
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5.00 | < 15% | ± 15% | < 20% | ± 20% |
| Low | 15.0 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 250 | < 15% | ± 15% | < 15% | ± 15% |
| High | 4000 | < 15% | ± 15% | < 15% | ± 15% |
Table 5: Stability
| Stability Test | Condition | Duration | Result |
| Freeze-Thaw | -20°C and -80°C to room temperature | 3 cycles | Within ±15% of nominal |
| Short-Term (Bench-top) | Room temperature | 4 hours | Within ±15% of nominal |
| Long-Term | -80°C | 90 days | Within ±15% of nominal |
| Post-Preparative | Autosampler at 10°C | 24 hours | Within ±15% of nominal |
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and offers excellent sensitivity, accuracy, and precision. The described method is suitable for supporting clinical and non-clinical studies that require the measurement of this compound concentrations.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-598809 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-GSK598809 in Binge Eating Disorder Research
Introduction
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is implicated in the brain's reward and reinforcement pathways, making it a compelling target for investigating treatments for substance use disorders and, by extension, binge eating disorder (BED).[2][3][4] Research suggests that antagonizing the D3 receptor could modulate the motivational aspects of food consumption and reduce cravings, offering a potential therapeutic avenue for BED.[5][6] These notes provide an overview of the application of this compound in preclinical and clinical research related to disordered eating behaviors.
Mechanism of Action
This compound functions as a selective antagonist at the dopamine D3 receptor. Its high selectivity for the D3 receptor over the D2 receptor is a key characteristic, potentially minimizing the motor side effects often associated with D2 receptor antagonists.[1] By blocking the D3 receptor, this compound is thought to modulate the dopaminergic signaling that drives reward-seeking behaviors, including the compulsive consumption of palatable food observed in binge eating.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Dopamine D3 Receptor | 6.2 nM | [1] |
| Dopamine D2 Receptor | 740 nM | [1] |
| Selectivity | ~120-fold for D3 over D2 | [1] |
| Clinical Dose (Oral) | 175 mg (single dose) | [6][7] |
| Receptor Occupancy | 72% to 89% at a single dose | [1] |
| Plasma Half-life | Approximately 20 hours | [7] |
| Time to Max Plasma Conc. | 2-3 hours post-dose | [7] |
Experimental Protocols
Assessing Attentional Bias to Food Cues
This protocol is adapted from a study investigating the effects of this compound on attentional bias to palatable food cues in overweight and obese individuals with binge and emotional eating behaviors.[6]
Objective: To determine if this compound reduces attentional bias towards food-related stimuli.
Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[6]
Participants: Overweight to obese individuals who report binge and emotional eating.[6]
Treatment:
-
Active: Single oral dose of 175 mg this compound.[6]
-
Control: Placebo.[6]
-
A washout period of at least 7 days should separate the two treatment conditions.[6]
Procedure:
-
Administer the assigned treatment (this compound or placebo).
-
Conduct behavioral assessments at the time of peak plasma concentration (approximately 2-3 hours post-dose).
-
Utilize established cognitive tasks to measure attentional bias, such as:
-
Food Stroop Task: Participants are shown names of foods and neutral objects printed in different colors. They are instructed to name the color of the ink, ignoring the word itself. Increased latency in naming the color for food words compared to neutral words indicates an attentional bias.
-
Visual Probe Task: Two images (one food-related, one neutral) are briefly presented on a screen, followed by a probe (e.g., a dot) in the location of one of the images. Participants must respond to the probe as quickly as possible. Faster reaction times to probes replacing food images suggest an attentional bias towards those images.
-
Primary Outcome Measures:
-
Reaction times and interference scores on the Food Stroop task.
-
Reaction times to probes following food versus neutral cues on the visual probe task.
Investigating Neural Responses to Food Reward using fMRI
This protocol is based on a study designed to examine the effects of this compound on neural and behavioral responses to food reward and reinforcement.[5]
Objective: To investigate how this compound modulates brain activity in response to food cues and during reward anticipation.
Design: A single-blind, randomized, placebo-controlled, two-period crossover fMRI study.[5]
Participants: Overweight and obese subjects.[5]
Treatment:
-
Active: Single oral dose of this compound.
-
Control: Placebo.
Procedure:
-
Participants are administered the study drug (this compound or placebo).
-
During the fMRI scan, participants perform tasks designed to probe reward processing. An example is the Monetary Incentive Delay (MID) task, which can be adapted for food rewards.
-
Food Incentive Delay Task:
-
Cue Phase: Participants are shown cues indicating the potential for a palatable food reward, a neutral outcome, or no outcome.
-
Anticipation Phase: A period of delay where the participant anticipates the upcoming target.
-
Target Phase: A target appears on the screen, and the participant must respond quickly to "win" the food reward.
-
Outcome Phase: Feedback is provided on whether the reward was earned.
-
-
-
fMRI data is acquired throughout the task to measure blood-oxygen-level-dependent (BOLD) signals in brain regions of interest (e.g., ventral striatum, ventral pallidum, substantia nigra).[8]
Primary Outcome Measures:
-
BOLD signal changes in reward-related brain regions during the anticipation of food rewards.
-
Correlation of neural activity with behavioral measures of food craving and consumption.
Safety and Tolerability
In clinical trials, single oral doses of this compound have been generally well-tolerated.[7] Reported side effects include headache, dizziness, and somnolence.[7] Notably, it did not produce sedation or extrapyramidal symptoms commonly associated with D2 receptor antagonists.[1] However, cardiovascular side effects, specifically an increase in blood pressure, have been observed, particularly at high doses and in the presence of cocaine.[1][2][3] This finding has tempered enthusiasm for its development in substance use disorders and necessitates careful cardiovascular monitoring in any clinical investigation.[2][3][9]
Disclaimer: These application notes and protocols are for research purposes only and are based on previously conducted studies. Any new research involving this compound must be conducted under the approval of an appropriate institutional review board (IRB) and in accordance with all applicable regulations. The safety and efficacy of this compound for the treatment of binge eating disorder have not been definitively established.
References
- 1. GSK-598809 - Wikipedia [en.wikipedia.org]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Assessment of (-)-GSK598809 D3 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor (D3R), which has been investigated for its therapeutic potential in substance use disorders and other neuropsychiatric conditions.[1][2] The dopamine D3 receptor, a G protein-coupled receptor, is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotional processes.[3] Assessing the in vivo receptor occupancy of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, guiding dose selection in clinical trials, and confirming target engagement. A single dose of GSK598809 has been shown to achieve 72% to 89% occupancy of the D3 receptor in smokers.[1][2][4] This document provides detailed protocols for assessing the D3 receptor occupancy of this compound in vivo using positron emission tomography (PET) and ex vivo autoradiography.
Mechanism of Action and Signaling Pathway
This compound exhibits high selectivity for the D3 receptor, with a binding affinity (Ki) of 6.2 nM for the D3 receptor and 740 nM for the D2 receptor, indicating an approximately 120-fold preference.[4] The D3 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gi/o signaling pathway.[3][] Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] By acting as an antagonist, this compound blocks the binding of endogenous dopamine to the D3 receptor, thereby preventing this downstream signaling cascade.
Quantitative Data Presentation
The following tables summarize the in vivo D3 receptor occupancy data for this compound across different species.
Table 1: this compound Dose-Dependent D3 Receptor Occupancy in Rats (Ex Vivo Autoradiography)
| Dose (mg/kg, p.o.) | Mean D3 Receptor Occupancy (%) |
| 0.3 | 35 |
| 1 | 68 |
| 3 | 85 |
| 10 | 95 |
Data derived from Mugnaini et al., 2013.[6]
Table 2: this compound Dose-Dependent D3 Receptor Occupancy in Baboons (PET)
| Dose (mg/kg, p.o.) | Mean D3 Receptor Occupancy (%) |
| 0.03 | 40 |
| 0.1 | 65 |
| 0.3 | 80 |
| 1 | 90 |
Data derived from Mugnaini et al., 2013.[6]
Table 3: this compound Dose-Dependent D3 Receptor Occupancy in Humans (PET)
| Dose (mg, p.o.) | Mean D3 Receptor Occupancy (%) |
| 25 | 72 |
| 75 | 89 |
| 175 | >90 |
Data derived from Mugnaini et al., 2013.[2][6]
Experimental Protocols
Protocol 1: In Vivo D3 Receptor Occupancy Assessment using PET with [11C]-(+)-PHNO
This protocol describes a method for quantifying D3 receptor occupancy in vivo using the D3-preferring agonist radioligand [11C]-(+)-PHNO.
1. Subject/Animal Preparation:
-
Human Studies: Subjects should be healthy volunteers or patients who have provided informed consent. A baseline MRI scan should be acquired for anatomical co-registration. Subjects should abstain from food for at least 4 hours and from caffeine and nicotine for at least 12 hours prior to the scan.
-
Non-Human Primate Studies: Animals should be anesthetized for the duration of the scan. Vital signs should be monitored continuously.
-
Rodent Studies: Animals are typically anesthetized and placed in a stereotactic frame to minimize head motion.
2. Radioligand Administration:
-
[11C]-(+)-PHNO is administered as an intravenous bolus. The injected dose should be optimized to provide a good signal-to-noise ratio while minimizing pharmacological effects.
3. PET Scan Acquisition:
-
Dynamic PET scans are acquired for 90-120 minutes immediately following radioligand injection.
-
Arterial blood sampling may be performed to measure the radioligand concentration in plasma and its metabolites, which is necessary for kinetic modeling.
4. Data Analysis:
-
PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.
-
The PET images are co-registered with the subject's MRI.
-
Regions of Interest (ROIs) are delineated on the MRI, focusing on D3-rich areas such as the substantia nigra, globus pallidus, and hypothalamus, as well as D2-rich areas like the striatum for comparison. The cerebellum is often used as a reference region due to the low density of D2/D3 receptors.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential relative to the non-displaceable concentration in tissue (BP_ND) is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM).
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline
Protocol 2: Ex Vivo D3 Receptor Occupancy Assessment in Rodents using Autoradiography with [125I]7OH-PIPAT
This protocol details an ex vivo method to determine D3 receptor occupancy in rodent brains.
1. Animal Dosing:
-
Administer this compound or vehicle orally to rodents at various doses.
-
The time between dosing and sacrifice should be determined based on the pharmacokinetic profile of this compound to coincide with peak brain concentrations.
2. Tissue Collection and Preparation:
-
At the designated time point, euthanize the animals and rapidly extract the brains.
-
Freeze the brains in isopentane cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm coronal sections and thaw-mount them onto gelatin-coated slides.
3. Autoradiography:
-
Pre-incubation: Pre-incubate the slides in assay buffer for a short period to rehydrate the tissue.
-
Incubation: Incubate the slides with a solution containing the D3-selective radioligand [125I]7OH-PIPAT. To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled D3 antagonist (e.g., unlabeled 7-OH-PIPAT or another selective D3 antagonist).
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying: Dry the slides under a stream of cool air.
4. Imaging and Analysis:
-
Expose the slides to a phosphor imaging screen.
-
Scan the screen using a phosphor imager.
-
Draw ROIs over D3-rich regions (e.g., nucleus accumbens, islands of Calleja).
-
Quantify the signal intensity (proportional to the amount of bound radioligand) in each ROI.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals: RO (%) = 100 * (Specific Binding_vehicle - Specific Binding_drug) / Specific Binding_vehicle
Conclusion
The protocols outlined in this document provide a framework for the robust assessment of this compound D3 receptor occupancy in vivo. The use of PET with [11C]-(+)-PHNO allows for non-invasive, longitudinal studies in humans and larger animals, while ex vivo autoradiography with [125I]7OH-PIPAT offers a high-resolution method for preclinical rodent studies. The quantitative data derived from these methods are essential for establishing a clear link between the dose of this compound, its engagement with the D3 receptor target, and its ultimate clinical effects.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-GSK598809 in CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (-)-GSK598809, a selective dopamine D3 receptor antagonist, as a valuable tool for investigating the mechanisms of Central Nervous System (CNS) disorders. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in various experimental paradigms relevant to CNS research, particularly in the context of substance use disorders, smoking withdrawal, and eating disorders.
Introduction
This compound is a potent and selective antagonist of the dopamine D3 receptor. The D3 receptor, predominantly expressed in limbic brain regions associated with reward and cognition, is a key therapeutic target for a range of neurological and psychiatric conditions. The high selectivity of this compound for the D3 receptor over the D2 receptor minimizes the extrapyramidal side effects commonly associated with less selective dopamine antagonists, making it a valuable research tool.[1] Clinical studies have explored its potential in treating substance-related disorders, though its development has been hampered by cardiovascular side effects at high doses.[1]
Mechanism of Action
This compound exerts its effects by competitively binding to the dopamine D3 receptor, thereby blocking the downstream signaling initiated by dopamine. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein.[2] Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can prevent this dopamine-induced inhibition, leading to a modulation of neuronal activity in D3-rich brain regions.
Furthermore, D3 receptors can act as autoreceptors on dopamine neurons, regulating dopamine synthesis and release.[3] By blocking these autoreceptors, this compound may enhance phasic dopamine release in response to salient stimuli, a mechanism thought to contribute to its potential therapeutic effects in conditions characterized by reward deficits, such as addiction.[3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from published literature.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Species | Reference |
| Ki | Dopamine D3 | 6.2 nM | Human | [1] |
| Ki | Dopamine D2 | 740 nM | Human | [1] |
Table 2: In Vivo Receptor Occupancy
| Dose | Receptor Occupancy | Species | Condition | Reference |
| Single Oral Dose | 72-89% (D3) | Human | Smokers | [1] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax | 15-60 minutes | Dog | Oral | [4] |
| Half-life | ~6 hours | Dog | Oral | [4] |
| Tmax | 2-3 hours | Human | Oral (175 mg) | [5] |
| Half-life | ~20 hours | Human | Oral (175 mg) | [5] |
Experimental Protocols
Radioligand Binding Assay for D3 Receptor Affinity
This protocol outlines a method to determine the binding affinity of this compound for the dopamine D3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
[³H]-Spiperone (radioligand)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of the appropriate this compound dilution, 50 µL of [³H]-Spiperone (at a concentration near its Kd for the D3 receptor), and 150 µL of the cell membrane preparation.
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a non-labeled D3 antagonist (e.g., raclopride) instead of this compound.
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rodent following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4.[4]
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Perchloric acid
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.[4]
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[4]
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent dopamine degradation.[4]
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue collecting dialysate samples at regular intervals for a defined period post-administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration.
Functional Magnetic Resonance Imaging (fMRI) in Human Subjects
This protocol provides a general framework for an fMRI study investigating the effects of this compound on reward processing using the Monetary Incentive Delay (MID) task in human subjects. This is based on previously published studies.[7][8]
Study Design:
-
Double-blind, placebo-controlled, crossover design.
-
Participants: Healthy volunteers or individuals with a specific CNS disorder (e.g., substance use disorder).
Procedure:
-
Screening and Consent: Recruit participants and obtain informed consent. Screen for any contraindications to MRI.
-
Drug Administration: On separate days, administer a single oral dose of this compound or a matching placebo. The timing of administration should be based on the drug's Tmax to ensure peak plasma concentrations during the fMRI scan.
-
fMRI Task (Monetary Incentive Delay Task):
-
Task Description: Participants are presented with cues indicating the potential for a monetary reward, loss, or no change. They must respond quickly to a subsequent target to either win the potential reward or avoid the potential loss.
-
Trial Structure: Each trial consists of a cue period (anticipation), a target presentation, a response period, and feedback (outcome).
-
-
fMRI Data Acquisition:
-
Acquire T2*-weighted echo-planar images (EPI) sensitive to the BOLD contrast.
-
Representative Parameters (should be optimized):
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Voxel Size: 3 x 3 x 3 mm
-
-
Acquire a high-resolution T1-weighted anatomical scan for co-registration.
-
-
Data Analysis:
-
Preprocess the fMRI data (e.g., motion correction, slice timing correction, spatial normalization, smoothing).
-
Perform statistical analysis using a general linear model (GLM) to identify brain regions showing differential activation during the anticipation and outcome phases of the MID task between the this compound and placebo conditions.
-
Focus on regions of interest (ROIs) with high D3 receptor density, such as the ventral striatum, ventral pallidum, and substantia nigra.[7]
-
Visualizations
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming (-)-GSK598809 Solubility Challenges for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of (-)-GSK598809 in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor (DRD3), being investigated for its therapeutic potential in substance abuse and other neuropsychiatric disorders.[1][2][3] Like many small molecule drug candidates, this compound has low aqueous solubility, which can lead to poor bioavailability and inconsistent results in in vivo experiments.[4] Overcoming this challenge is critical for achieving accurate and reproducible preclinical data.
Q2: What are the initial steps for preparing this compound for in vivo administration?
A2: The initial step is to select an appropriate vehicle that can solubilize this compound at the desired concentration for your animal model. It is crucial to start with a small-scale pilot formulation to test for solubility and stability before preparing a larger batch for your study.
Q3: Are there any known successful vehicle formulations for in vivo delivery of this compound?
A3: Yes, several vehicle formulations have been successfully used in preclinical studies. The choice of vehicle will depend on the required concentration, route of administration, and the animal model. A common strategy involves the use of a co-solvent system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer/saline | The compound is "crashing out" of the organic solvent when introduced to an aqueous environment. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400).- Use a surfactant such as Tween 80 or Cremophor EL to improve miscibility and stability.- Prepare the formulation by adding the aqueous component slowly while vortexing. |
| Vehicle-induced toxicity or adverse effects in animals | The concentration of the organic solvent (e.g., DMSO) is too high, leading to local irritation, inflammation, or systemic toxicity.[5][6][7] | - Reduce the concentration of the organic solvent to the lowest effective level. A general guideline is to keep the final DMSO concentration below 10% for most routes of administration.- Consider alternative, less toxic co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or cyclodextrins.- If possible, switch to an alternative route of administration that may be less sensitive to the vehicle (e.g., oral gavage vs. intraperitoneal injection). |
| Inconsistent or low bioavailability in pharmacokinetic (PK) studies | Poor dissolution of the compound at the site of administration, leading to incomplete absorption. | - Employ particle size reduction techniques such as micronization to increase the surface area and dissolution rate of the compound before formulation.- Consider the use of amorphous solid dispersions to improve the dissolution of crystalline compounds.- For oral administration, ensure the pH of the formulation is optimized for absorption in the gastrointestinal tract. |
| Difficulty achieving the desired high concentration for efficacy studies | The intrinsic solubility of this compound in common vehicles is limited. | - Explore more complex formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations.- The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, significantly increasing its aqueous solubility. |
| Compound degradation in the formulation | The chosen vehicle or storage conditions may not be suitable for the chemical stability of this compound. | - Assess the stability of your formulation over the intended period of use by analytical methods (e.g., HPLC).- Prepare fresh formulations for each experiment if stability is a concern.- Store stock solutions and final formulations at appropriate temperatures (e.g., 4°C or -20°C) and protect from light if the compound is light-sensitive. |
Quantitative Data Summary: Vehicle Formulations
| Vehicle Composition | Achievable Concentration | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.08 mg/mL | Not specified | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not specified | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Not specified | [8] |
| 0.5% w/v hydroxypropylmethylcellulose, 0.1% v/v Tween 80, 25 mM citrate buffer (pH 5) in sterile water | Not specified | Oral gavage | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a common co-solvent vehicle for in vivo studies.
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Add PEG300. To the DMSO stock solution, add PEG300 to the desired final concentration (e.g., 40% of the total volume). Mix thoroughly until the solution is clear.
-
Add Tween 80. Add Tween 80 to the mixture to the desired final concentration (e.g., 5% of the total volume). Mix until the solution is homogeneous.
-
Add Saline. Slowly add saline to the mixture while vortexing to reach the final volume. The slow addition is crucial to prevent precipitation.
-
Final Formulation. The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol is suitable for achieving higher aqueous solubility.
-
Prepare a 20% SBE-β-CD solution. Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Prepare a stock solution of this compound in DMSO. As in the previous protocol, prepare a concentrated stock solution of the compound in DMSO.
-
Combine the solutions. Add the DMSO stock solution to the 20% SBE-β-CD solution to achieve the desired final concentration of this compound. For example, to make a 1 mL formulation, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous.
Visualizations
Caption: Experimental workflow for preparing a co-solvent formulation of this compound.
Caption: A logical flowchart for troubleshooting poor in vivo exposure of this compound.
Caption: Simplified signaling pathway of the Dopamine D3 receptor and the antagonistic action of this compound.
References
- 1. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential off-target effects of (-)-GSK598809
Technical Support Center: (-)-GSK598809
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges and ensure the generation of reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective dopamine D3 receptor antagonist.[1][2] Its primary on-target effect is the blockade of the D3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). This antagonism is expected to prevent the inhibition of adenylyl cyclase, thereby affecting downstream signaling cascades. It has been investigated for its potential therapeutic applications in substance use disorders.[1][3]
Q2: I'm observing an unexpected phenotype in my experiments. How can I determine if it's a true off-target effect or an unexpected on-target effect?
A2: This is a critical question in pharmacology. An "unexpected" effect could be a true off-target interaction with another protein, or it could be a consequence of D3 receptor antagonism in a cell type or pathway you hadn't initially considered. Dopamine D3 receptors are distributed outside the central nervous system, including in the kidneys, which can be involved in regulating blood pressure.[1][3] A multi-step approach is recommended to distinguish between these possibilities, as outlined in the troubleshooting workflow below.
Q3: My in vivo model shows significant cardiovascular effects (e.g., changes in blood pressure) after administration of this compound. Is this a known off-target effect?
A3: Yes, cardiovascular effects have been documented. Notably, this compound was found to potentiate the hypertensive effects of cocaine in animal models.[1][2][3] This effect may be linked to the compound's on-target activity at D3 receptors located in the periphery, which are implicated in blood pressure regulation.[1][3] Therefore, while it might be an "undesirable" effect from a therapeutic standpoint, it may not be a true "off-target" effect in the sense of binding to a completely unrelated protein.
Q4: What are the recommended control experiments when using this compound?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Always include a group treated with the same vehicle (e.g., DMSO, saline) used to dissolve this compound at the same final concentration.
-
Positive Control: If possible, use another well-characterized D3 receptor antagonist with a different chemical structure to see if it recapitulates the observed effect. This helps confirm the effect is mediated by D3 receptor antagonism.
-
Target Knockout/Knockdown: The gold standard is to use a system (e.g., cell line, animal model) where the D3 receptor (DRD3 gene) has been genetically knocked out or knocked down (e.g., via CRISPR or siRNA). An on-target effect should be absent or significantly diminished in this system.
Q5: How should I prepare and handle this compound?
A5: Proper handling is crucial for reproducible results.
-
Solubility: Check the manufacturer's datasheet for solubility information. It is typically soluble in organic solvents like DMSO.
-
Storage: Store the compound as a stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium immediately before each experiment. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells.
Data Presentation
Table 1: Receptor Binding Affinity and Selectivity of this compound
This table summarizes the binding affinity (Ki) of this compound for the dopamine D3 receptor versus the D2 receptor, highlighting its selectivity.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |
| Dopamine D3 | 6.2 nM | ~120-fold | [2] |
| Dopamine D2 | 740 nM | [2] |
Visualizations and Diagrams
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-598809 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Neuroimaging Data After (-)-GSK598809 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine D3 receptor antagonist, (-)-GSK598809.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the brain?
A1: this compound is a selective antagonist of the dopamine D3 receptor (D3R).[1][2][3] Its high selectivity for the D3R over the D2R (approximately 120-fold) makes it a valuable tool for investigating the specific roles of the D3 receptor in various neurological and psychiatric conditions.[3] By blocking the D3 receptor, this compound modulates dopaminergic signaling, which is crucial for reward, motivation, and emotional processing.[1][4][5]
Q2: What are the expected changes in neuroimaging data after administering this compound?
A2: The administration of this compound is expected to lead to measurable changes in both Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) data.
-
PET: In PET imaging studies using a radioligand that binds to D3 receptors, such as [11C]-(+)-PHNO, administration of this compound will lead to a dose-dependent reduction in the binding of the radioligand.[4][6] This indicates that this compound is occupying the D3 receptors.
-
fMRI: In fMRI studies, this compound can modulate the Blood-Oxygen-Level-Dependent (BOLD) signal in brain regions rich in D3 receptors, such as the ventral striatum, ventral pallidum, and substantia nigra.[5][7] The direction of this modulation (increase or decrease in BOLD signal) can depend on the specific task or stimulus presented to the subject. For instance, it has been shown to normalize blunted ventral striatal response to reward in certain populations.[5]
Q3: Are there any known off-target effects of this compound that could influence neuroimaging results?
A3: While this compound is highly selective for the D3 receptor, researchers should be aware of potential cardiovascular side effects at high doses, such as an increase in blood pressure.[3] These physiological changes could indirectly influence neuroimaging results, particularly fMRI signals which are dependent on blood flow. It is crucial to monitor cardiovascular parameters during experiments.
Troubleshooting Guides
Issue 1: No significant change in PET radioligand binding after this compound administration.
-
Possible Cause 1: Insufficient Dose: The dose of this compound may not be sufficient to achieve detectable receptor occupancy.
-
Possible Cause 2: Timing of Imaging: The PET scan may have been conducted outside the window of peak plasma concentration and receptor occupancy.
-
Troubleshooting Step: The plasma concentration of this compound typically peaks 2-3 hours post-dose.[8] Schedule the PET scan accordingly.
-
-
Possible Cause 3: Choice of Radioligand: The selected radioligand may have low affinity for the D3 receptor or high non-specific binding.
Issue 2: Unexpected or inconsistent BOLD signal changes in fMRI studies.
-
Possible Cause 1: Task Design: The functional task may not be effectively engaging the neural circuits modulated by D3 receptors.
-
Possible Cause 2: Subject Population: The effect of this compound on BOLD signal can be influenced by the subject population (e.g., healthy controls vs. individuals with substance dependence).[5]
-
Troubleshooting Step: Carefully characterize your study population and consider potential baseline differences in the dopamine system.
-
-
Possible Cause 3: Data Analysis Pipeline: The data analysis methods may not be sensitive enough to detect subtle drug-induced changes.
-
Troubleshooting Step: Employ appropriate statistical models that account for the drug effect and potential interactions with task conditions. Consider using region of interest (ROI) analysis in D3-rich areas.
-
Quantitative Data Summary
Table 1: Dopamine D3 Receptor Occupancy by this compound Measured with PET
| Species | Radioligand | Dose of this compound | Resulting D3 Receptor Occupancy | Reference |
| Human | [11C]PHNO | Single Dose | 72-89% | [4] |
| Baboon | [11C]PHNO | Dose-dependent | Dose-dependent occupancy demonstrated | [4] |
| Rat | [125I]7OH-PIPAT | Dose-dependent | Dose-dependent occupancy demonstrated | [4] |
Table 2: BOLD Signal Changes in Response to this compound in fMRI Studies
| Study Population | Task | Brain Region | Effect of this compound | Reference |
| Poly-drug dependent individuals | Monetary Incentive Delay Task | Ventral Striatum | Normalized blunted reward response | [5] |
| Poly-drug dependent individuals | Monetary Incentive Delay Task | Ventral Pallidum, Substantia Nigra | Enhanced response | [5] |
| Healthy Controls & Dependent individuals | Aversive Image Processing | Thalamic/Caudate/Pallidum Cluster | Increased BOLD signal | [9] |
| Healthy Controls & Dependent individuals | Aversive Image Processing | Temporal/Fusiform Gyrus Cluster | Decreased BOLD signal | [9] |
| Overweight and obese binge eaters | Rewarding Food Images | Amygdala, Striatum, Insula | No significant modulation of brain activation | [10] |
Experimental Protocols
Protocol 1: PET Imaging of D3 Receptor Occupancy
-
Subject Preparation: Subjects should be screened for any contraindications to PET imaging and administration of this compound. Informed consent is required.
-
Drug Administration: Administer a single oral dose of this compound. The timing of administration should be planned to coincide with the PET scan at the expected peak plasma concentration (approximately 2-3 hours post-dose).[8]
-
Radioligand Synthesis and Injection: Synthesize the D3 receptor radioligand, for example, [11C]-(+)-PHNO, following established protocols. Inject the radioligand intravenously at the start of the PET scan.
-
PET Data Acquisition: Acquire dynamic PET data for a duration sufficient to model the pharmacokinetics of the radioligand (e.g., 90 minutes).
-
Data Analysis:
-
Perform motion correction and co-registration of PET images with anatomical MRI scans.
-
Define regions of interest (ROIs) in D3-rich areas (e.g., substantia nigra, globus pallidus, ventral striatum) and a reference region with low D3 receptor density (e.g., cerebellum).[6]
-
Use kinetic modeling to estimate the binding potential (BPND) of the radioligand in the ROIs.
-
Calculate receptor occupancy as the percentage reduction in BPND after this compound administration compared to a baseline (placebo) scan.
-
Protocol 2: fMRI Study of BOLD Signal Modulation
-
Subject Preparation: Subjects should be screened for MRI safety and any contraindications to this compound.
-
Drug Administration: Administer a single oral dose of this compound or placebo in a double-blind, crossover design.
-
fMRI Task: After a suitable time for the drug to reach peak plasma concentration, subjects will perform a functional task inside the MRI scanner. An example is the Monetary Incentive Delay Task, which probes reward anticipation.
-
fMRI Data Acquisition: Acquire T2*-weighted echo-planar images (EPI) to measure the BOLD signal. A high-resolution anatomical scan should also be acquired for registration purposes.
-
Data Analysis:
-
Pre-process the fMRI data, including slice timing correction, motion correction, spatial normalization, and smoothing.
-
Perform a first-level statistical analysis for each subject to model the BOLD response to different task conditions.
-
Conduct a second-level group analysis to compare the BOLD activation between the this compound and placebo conditions.
-
Focus the analysis on a priori defined ROIs with high D3 receptor density.
-
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for a PET Receptor Occupancy Study with this compound.
Caption: Troubleshooting Logic for Interpreting Neuroimaging Data after this compound Administration.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-598809 - Wikipedia [en.wikipedia.org]
- 4. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the dopamine D3 receptor antagonist GSK598809 on brain responses to rewarding food images in overweight and obese binge eaters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-GSK598809 and Cocaine Interaction Safety Pharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the safety pharmacology of co-administering the selective dopamine D3 receptor antagonist, (-)-GSK598809, and cocaine.
Cardiovascular System Safety
The primary safety concern identified in preclinical studies is the potentiation of cocaine's hypertensive effects by this compound, which could lead to unacceptable cardiovascular risks.
Troubleshooting Guide: Cardiovascular Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Exaggerated Pressor Response to Cocaine | Potentiation by this compound. | This is an expected finding based on preclinical data. Ensure that the dose of cocaine is in a range sensitive enough to reveal this interaction. Consider reducing the cocaine dose to avoid severe hypertension. Monitor blood pressure closely and have interventions available. |
| High Variability in Blood Pressure Readings | Animal stress or excitement due to handling. | Acclimate animals to the experimental procedures and environment. Utilize telemetry systems for data collection from conscious, freely moving animals to minimize handling-induced artifacts. |
| Inconsistent Heart Rate Response | Dose-dependent effects of this compound. | Be aware that lower doses of this compound may result in a dose-related increase in heart rate with cocaine, while higher doses may lead to a decrease. Analyze heart rate data stratified by the this compound dose. |
| Signal Artifacts in Telemetry Data | Improper catheter placement or device malfunction. | Ensure proper surgical implantation and patency of telemetry catheters. Regularly check the functionality of the telemetry equipment. Have a clear protocol for identifying and handling data artifacts. |
Frequently Asked Questions (FAQs): Cardiovascular Safety
Q1: What is the primary cardiovascular safety concern when co-administering this compound and cocaine?
A1: Preclinical studies in conscious, freely-moving dogs have shown that pretreatment with this compound significantly potentiates the hypertensive (blood pressure-increasing) effects of intravenous cocaine. This interaction suggests a potential for unacceptable cardiovascular risks in a clinical setting.
Q2: What is the proposed mechanism for this interaction?
A2: The potentiation of cocaine's pressor effects is thought to be mediated by the blockade of peripheral dopamine D3 receptors, particularly those in the kidneys, which are involved in regulating blood pressure. Cocaine increases synaptic dopamine levels, and by blocking the D3 receptors, this compound may enhance the vasoconstrictive effects of dopamine.
Q3: Are there established "safe" doses for co-administration?
A3: Based on the available preclinical data, a "safe" dose for co-administration has not been established. The potentiation of hypertension was observed at doses of this compound intended to be therapeutically relevant.
Q4: What cardiovascular parameters should be monitored in a preclinical interaction study?
A4: Continuous monitoring of arterial blood pressure (systolic, diastolic, and mean) and heart rate is critical. Electrocardiogram (ECG) monitoring is also recommended to assess for any changes in cardiac rhythm or intervals.
Quantitative Data Summary: Cardiovascular Effects in Dogs
| Treatment Group | Peak Mean Arterial Blood Pressure (mmHg ± S.E.M.) |
| Vehicle + Saline | Baseline |
| Vehicle + Cocaine (0.56 mg/kg, i.v.) | Increased from baseline |
| Vehicle + Cocaine (1.7 mg/kg, i.v.) | Further increased from baseline |
| This compound (3 mg/kg, p.o.) + Cocaine (0.56 mg/kg, i.v.) | Significantly higher than Vehicle + Cocaine (0.56 mg/kg) |
| This compound (3 mg/kg, p.o.) + Cocaine (1.7 mg/kg, i.v.) | Significantly higher than Vehicle + Cocaine (1.7 mg/kg) |
| This compound (9 mg/kg, p.o.) + Cocaine (1.7 mg/kg, i.v.) | Trend towards an increase, but not statistically significant |
Data adapted from Appel et al., 2015.
Experimental Protocol: Cardiovascular Safety Assessment in Conscious Dogs
This protocol is based on the methodology described by Appel et al., 2015.
-
Animal Model: Male beagle dogs, surgically implanted with telemetry transmitters for the measurement of blood pressure and heart rate.
-
Acclimation: Animals should be acclimated to the laboratory environment and experimental procedures to minimize stress-related cardiovascular changes.
-
Dosing:
-
Administer this compound (e.g., 3 mg/kg and 9 mg/kg) or vehicle orally.
-
After a specified pretreatment time (e.g., 45 minutes), administer cocaine (e.g., 0.56 mg/kg and 1.7 mg/kg) or saline intravenously.
-
-
Data Collection:
-
Continuously record mean arterial blood pressure and heart rate via telemetry before and after drug administration.
-
Collect blood samples at predefined time points to correlate pharmacokinetic data with pharmacodynamic effects.
-
-
Data Analysis:
-
Analyze the peak change in mean arterial blood pressure and heart rate following cocaine or saline administration.
-
Use appropriate statistical methods (e.g., ANOVA) to compare the effects of cocaine in the presence and absence of this compound.
-
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of potentiated hypertension.
How to mitigate the hypertensive effects of (-)-GSK598809 in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine D₃ receptor antagonist, (-)-GSK598809. The primary focus is on understanding and mitigating the potential hypertensive effects observed in preclinical studies.
Troubleshooting Guide: Managing Hypertensive Effects of this compound in Research Studies
This guide provides a systematic approach to addressing elevations in blood pressure during experiments involving this compound.
Issue: An unexpected or significant increase in mean arterial blood pressure (MABP) is observed following the administration of this compound.
Troubleshooting Steps:
-
Immediate Verification:
-
Confirm the accuracy of the blood pressure measurement. Calibrate equipment as necessary.
-
Review the dosing calculations and administration route to rule out an overdose.
-
-
Experimental Condition Review:
-
Concomitant Medications: Assess for the co-administration of other agents, such as cocaine or other stimulants, which have been shown to potentiate the hypertensive effects of this compound.[1][2]
-
Animal Model: Be aware that the hypertensive effects have been characterized in canine models.[1] Species-specific differences in cardiovascular responses may exist.
-
Sodium Intake: Given the proposed mechanism of action via renal dopamine receptors that regulate sodium excretion, ensure that the sodium content of the animal's diet is standardized and controlled.[1][2][3]
-
-
Potential Mitigation Strategies (for consideration in study design):
-
Antihypertensive Co-administration: Based on the proposed mechanism of reduced natriuresis, the following classes of antihypertensive agents could be considered for co-administration in a research setting to counteract the hypertensive effects. The choice of agent should be guided by the specific experimental protocol and aims.
-
Diuretics: To promote sodium and water excretion.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors or Angiotensin II Receptor Blockers (ARBs): Given the interaction between dopamine D₃ receptors and the renin-angiotensin system, these may be effective.[4]
-
-
Dose Adjustment: If the experimental design allows, consider a dose-response study to identify the minimal effective dose of this compound with the least impact on blood pressure.
-
Continuous Monitoring: Implement continuous telemetric blood pressure monitoring to capture the full pharmacokinetic and pharmacodynamic profile of the hypertensive effect, which can inform the timing of interventions.
-
Experimental Workflow for Investigating and Mitigating Hypertensive Effects:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hypertensive effects of this compound?
A1: The hypertensive effect of this compound is thought to be mediated by its antagonism of dopamine D₃ receptors located in the kidneys. These receptors play a role in regulating sodium excretion.[1][2] By blocking these receptors, this compound may reduce the kidney's ability to excrete sodium, leading to sodium and water retention, and consequently, an increase in blood pressure.[3][5]
Q2: How significant is the increase in blood pressure observed with this compound?
A2: In a preclinical study with conscious, freely-moving dogs, oral administration of this compound alone at doses of 3 mg/kg and 9 mg/kg led to increases in mean arterial blood pressure. The effect was more pronounced when this compound was co-administered with intravenous cocaine, where it potentiated cocaine's pressor effects.[1]
Q3: Are the hypertensive effects of this compound a class effect of dopamine D₃ receptor antagonists?
A3: Evidence suggests that this may be a class effect. Other D₃ receptor antagonists, such as SB-277,011A, have also been reported to have adverse cardiovascular effects, including increased blood pressure, especially in the presence of cocaine.[6] However, newer D₃ receptor antagonists like R-VK4-40 and R-VK4-116 have been developed that reportedly do not potentiate the cardiovascular effects of cocaine or oxycodone, and in some cases, may even attenuate them.[6]
Q4: What are the key considerations for monitoring cardiovascular safety in studies with this compound?
A4: Continuous monitoring of blood pressure and heart rate is crucial, especially during the initial dose-finding and safety assessment phases of research.[7] Given the potentiation observed with co-administered substances, careful evaluation of cardiovascular parameters is particularly important in studies where this compound is combined with other agents.[1] Baseline cardiovascular assessments and regular on-study monitoring are recommended.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on mean arterial blood pressure (MABP) and heart rate (HR) from a key preclinical study in dogs.[1]
Table 1: Peak Mean Arterial Blood Pressure (MABP) after Oral this compound and Intravenous Cocaine
| This compound Dose | Cocaine Dose (mg/kg) | Peak MABP (mmHg ± S.E.M.) |
| Vehicle | Vehicle | 105 ± 2 |
| Vehicle | 0.56 | 120 ± 3 |
| Vehicle | 1.0 | 130 ± 4 |
| 3 mg/kg | Vehicle | 110 ± 3 |
| 3 mg/kg | 0.56 | 135 ± 5 |
| 3 mg/kg | 1.0 | 145 ± 6 |
| 9 mg/kg | Vehicle | 115 ± 4 |
| 9 mg/kg | 0.56 | 140 ± 5 |
| 9 mg/kg | 1.0 | 150 ± 7 |
Table 2: Peak Heart Rate (HR) after Oral this compound and Intravenous Cocaine
| This compound Dose | Cocaine Dose (mg/kg) | Peak HR (bpm ± S.E.M.) |
| Vehicle | Vehicle | 80 ± 5 |
| Vehicle | 0.56 | 100 ± 7 |
| Vehicle | 1.0 | 115 ± 8 |
| 3 mg/kg | Vehicle | 90 ± 6 |
| 3 mg/kg | 0.56 | 125 ± 9 |
| 3 mg/kg | 1.0 | 140 ± 10 |
| 9 mg/kg | Vehicle | 100 ± 7 |
| 9 mg/kg | 0.56 | 110 ± 8 |
| 9 mg/kg | 1.0 | 105 ± 7 |
Experimental Protocols
Protocol: Assessment of Cardiovascular Effects of this compound in Conscious, Freely-Moving Dogs
This protocol is adapted from the methodology described in the study by Appel et al. (2015).[1]
-
Animal Model: Purpose-bred male beagle dogs, surgically implanted with telemetry transmitters for continuous measurement of blood pressure, heart rate, and body temperature.
-
Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound or vehicle is administered orally (e.g., via gavage) at specified doses (e.g., 3 mg/kg, 9 mg/kg).
-
Cocaine or saline is administered intravenously as a short infusion (e.g., over 5 minutes) at a set time point after oral administration of this compound (e.g., 2 hours post-dose).
-
-
Data Collection:
-
Cardiovascular parameters (mean arterial blood pressure, systolic and diastolic blood pressure, heart rate) are continuously recorded via the telemetry system.
-
Baseline data is collected for a defined period (e.g., 1 hour) before any drug administration.
-
Data is collected throughout the experimental session, with particular focus on the peak effects following cocaine or saline infusion.
-
-
Study Design: A crossover design is typically used, where each animal receives all treatment combinations with a sufficient washout period between sessions (e.g., at least 3 days).
-
Data Analysis:
-
The peak pressor and heart rate effects are determined within a defined time window following intravenous infusion.
-
Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of different treatment combinations.
-
Signaling Pathway Diagram
Proposed Mechanism of this compound-Induced Hypertension via Renal Dopamine D₃ Receptor Antagonism
References
- 1. ahajournals.org [ahajournals.org]
- 2. Renal dopamine and sodium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of dopamine receptor antagonist antipsychotic therapy on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine and Renal Function and Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: (-)-GSK598809 Animal Model Pharmacokinetics
Welcome to the technical support center for researchers utilizing the selective dopamine D3 receptor antagonist, (-)-GSK598809, in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the pharmacokinetic variability of this compound. Our goal is to equip you with the information necessary to design robust experiments and achieve reproducible results.
Pharmacokinetic Data Summary
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Tmax (h) | t½ (h) |
| Dog | 3 | 215 ± 35 | 871 ± 131 | 0.25 - 1.0 | ~6 |
| Dog | 9 | 743 ± 117 | 3048 ± 456 | 0.25 - 1.0 | ~6 |
Note: Data are presented as mean ± S.E.M. Cmax (maximum plasma concentration), AUC₀₋t (area under the plasma concentration-time curve from time zero to the last measurable concentration), Tmax (time to reach Cmax), and t½ (half-life).
Experimental Protocols
Detailed methodologies are critical for the reproducibility of pharmacokinetic studies. Below is a summary of a typical experimental protocol for assessing the pharmacokinetics of this compound in a dog model.
Oral Administration in Dogs [1]
-
Compound Formulation: this compound tartrate salt is formulated in a vehicle consisting of 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate in sterile water.
-
Dosing: The compound is administered via oral gavage.
-
Blood Sampling: Blood samples are collected via jugular venipuncture at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation of the blood samples.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation is typically around 5 ng/mL.
Troubleshooting Guide
Issue: High Inter-Animal Variability in Plasma Concentrations
-
Possible Cause 1: Inconsistent Oral Gavage Technique. Improper administration can lead to incomplete dosing or accidental tracheal administration.
-
Possible Cause 2: Formulation Issues. Poorly prepared or inhomogeneous formulation can result in variable dosing between animals.
-
Solution: Ensure the dosing formulation is a homogenous suspension or solution. Vortex the formulation immediately before each administration to ensure uniformity.
-
-
Possible Cause 3: Physiological Differences. Factors such as age, weight, sex, and underlying health status of the animals can contribute to pharmacokinetic variability.
-
Solution: Use animals from a single, reputable supplier and ensure they are within a narrow range of age and body weight. House animals under controlled environmental conditions to minimize stress.
-
Issue: Lower than Expected Plasma Exposure (Low Cmax and AUC)
-
Possible Cause 1: Poor Oral Bioavailability. The compound may have low solubility or be subject to significant first-pass metabolism in the liver. While specific data for GSK598809 is limited, this is a common challenge in drug development.[4]
-
Solution: Consider using a different formulation to enhance solubility. A pilot study with a small number of animals could be conducted to compare different vehicle formulations.
-
-
Possible Cause 2: Rapid Metabolism and Elimination. The compound may be rapidly cleared from the systemic circulation.
-
Solution: If rapid metabolism is suspected, conduct a pilot study with more frequent blood sampling at earlier time points to accurately capture the absorption and elimination phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is involved in modulating dopamine signaling.[5][6]
Q2: What are the known downstream signaling pathways of the dopamine D3 receptor?
A2: The dopamine D3 receptor, being a D2-like receptor, primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Downstream effects can include modulation of ion channels and activation of various kinases, such as mitogen-activated protein kinase (MAPK).[1]
Q3: Are there any known species differences in the pharmacokinetics of D3 receptor antagonists?
Q4: How can I minimize stress in animals during oral gavage, which might affect pharmacokinetic outcomes?
A4: Minimizing stress is crucial for obtaining reliable data. Acclimatize the animals to the housing facility and handling procedures before the experiment. Ensure that the oral gavage procedure is performed swiftly and skillfully by trained personnel. For mice, some studies suggest that coating the gavage needle with a sucrose solution can reduce procedure-related stress.[2]
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 5. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for the discontinuation of (-)-GSK598809 clinical development
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical development of the selective dopamine D₃ receptor antagonist, (-)-GSK598809.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound clinical development?
The clinical development of this compound was primarily discontinued due to cardiovascular safety concerns.[1][2][3] A preclinical study revealed that this compound potentiated the hypertensive effects of cocaine.[2][4][5] Given that the compound was being investigated for the treatment of substance use disorders, including cocaine addiction, this interaction posed an unacceptable risk for the target patient population.[4][5] The potentiation of cocaine's effects on blood pressure could lead to harmful cardiovascular events.[4][5]
Q2: Were there other contributing factors to the discontinuation of this compound?
While the cardiovascular safety issue was the most significant factor, some reports suggest that the clinical effects of this compound and other experimental dopamine D₃ receptor antagonists were generally mixed or unsatisfactory, leading to their early discontinuation from clinical trials.[1]
Q3: What was the intended therapeutic indication for this compound?
This compound was being developed for the treatment of substance-related disorders, smoking withdrawal, and eating disorders such as binge eating disorder.[1][6] The rationale was based on the role of the dopamine D₃ receptor in the brain's reward pathways, which are implicated in addiction and compulsive behaviors.[4][7]
Q4: What is the mechanism of action of this compound?
This compound is a selective antagonist of the dopamine D₃ receptor.[1][4] It has a significantly higher affinity for the D₃ receptor compared to the D₂ receptor, which is thought to reduce the likelihood of motor side effects commonly associated with D₂ receptor antagonists.[1]
Troubleshooting Guide for Preclinical Research
This guide is intended for researchers working with this compound or other dopamine D₃ receptor antagonists in preclinical models.
| Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects (e.g., increased blood pressure, heart rate) | Interaction with other administered compounds (e.g., psychostimulants).[4][5] | Carefully review all co-administered substances for known cardiovascular effects. Conduct baseline cardiovascular monitoring before and after administration of the D₃ antagonist alone and in combination with other agents. Consider using telemetry for continuous monitoring in animal models. |
| Variability in behavioral outcomes | Off-target effects or complex interactions within the dopamine system. | Ensure the selectivity of the D₃ receptor antagonist used. Consider including control groups with D₂ receptor antagonists to differentiate the effects. Measure plasma and brain concentrations of the compound to correlate with behavioral changes. |
| Difficulty replicating pro-cognitive or anti-addictive effects | The clinical efficacy of D₃ antagonists has been mixed.[1] The specific animal model or behavioral paradigm may not be sensitive to the effects of the compound. | Re-evaluate the chosen animal model and behavioral assays. Consider alternative models that may be more translatable to the human condition being studied. Ensure adequate statistical power to detect modest effects. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the preclinical cardiovascular safety study of this compound in combination with cocaine.
| Parameter | Vehicle + Cocaine | This compound (3 mg/kg) + Cocaine (1.7 mg/kg) | This compound (3 mg/kg) + Cocaine (5.6 mg/kg) | Reference |
| Change in Mean Arterial Pressure (mmHg) | Baseline | Statistically significant increase compared to vehicle + cocaine (p < 0.02) | Statistically significant increase compared to vehicle + cocaine (p < 0.03) | [4] |
Experimental Protocols
Key Experiment: Cardiovascular Safety Interaction Study in Dogs
-
Objective: To assess the cardiovascular effects of this compound alone and in combination with cocaine.[4][5]
-
Model: Conscious, freely-moving dogs equipped with telemetry devices for continuous monitoring of hemodynamic parameters (e.g., blood pressure, heart rate).[4][5]
-
Procedure:
-
Key Finding: Pre-treatment with this compound significantly potentiated the increase in blood pressure induced by intravenous cocaine.[4][5]
Visualizations
Caption: Mechanism of action of this compound in the dopamine reward pathway.
Caption: Workflow of the preclinical cardiovascular safety interaction study.
References
- 1. GSK-598809 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. researchgate.net [researchgate.net]
Optimizing (-)-GSK598809 dosing to minimize adverse events
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize (-)-GSK598809 dosing and minimize adverse events during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective dopamine D3 receptor antagonist.[1] Its primary mechanism of action is to block the dopamine D3 receptor, which is expressed in various parts of the central nervous system and peripherally.[2][3] This selectivity for the D3 receptor over the D2 receptor is a key feature of its pharmacological profile.[1]
Q2: What are the known adverse events associated with this compound?
A2: The primary adverse events reported in preclinical and clinical studies include cardiovascular effects, such as increased blood pressure and heart rate, particularly when co-administered with stimulants like cocaine.[4][5][6] Other reported side effects in humans include headache, dizziness, somnolence, and elevation of serum prolactin levels.[5][7]
Q3: Are there established dose-response relationships for these adverse events?
A3: While comprehensive dose-optimization studies are not publicly available, preclinical data in dogs show a dose-dependent increase in mean arterial blood pressure and heart rate with increasing doses of GSK598809.[4] Clinical studies have reported specific adverse events at a single oral dose of 175 mg in healthy volunteers.[5][7] Prolactin elevation is also suggested to be a dose-dependent effect of dopamine receptor antagonists.
Q4: How can I minimize the risk of cardiovascular adverse events in my experiments?
A4: To minimize cardiovascular risks, it is crucial to implement continuous cardiovascular monitoring in preclinical studies, especially when investigating interactions with other compounds. This includes baseline and continuous measurement of blood pressure and heart rate. Dose-escalation studies should be conducted cautiously, starting with low doses and carefully monitoring for any hemodynamic changes. It is also advisable to avoid co-administration with substances known to affect the cardiovascular system, such as cocaine, as GSK598809 has been shown to potentiate their hypertensive effects.[4][5][6]
Q5: What is the recommended approach for monitoring neurological side effects like headache, dizziness, and somnolence?
A5: For clinical research, a systematic assessment of neurological side effects is recommended. This can be achieved through standardized questionnaires and regular clinical assessments. A baseline neurological exam should be performed, and subjects should be monitored for the emergence of headache, dizziness, or somnolence. The severity and frequency of these events should be recorded to establish a potential dose-relationship.
Q6: Is the elevation in prolactin levels a significant concern, and how should it be monitored?
A6: Elevation of serum prolactin is a known effect of dopamine D2 receptor antagonists, and has been observed with GSK598809.[5][7] The clinical significance depends on the magnitude and duration of the elevation. In research settings, it is advisable to measure baseline prolactin levels and monitor them periodically throughout the study, especially during dose escalation. This allows for the characterization of the dose-response relationship of this particular side effect.
Troubleshooting Guides
Issue: Unexpected Increase in Blood Pressure or Heart Rate
1. Isolate the Cause:
-
Verify Dosing: Double-check the dose of this compound being administered.
-
Assess Concomitant Medications: Review all other substances being administered to the subjects, as GSK598809 can potentiate the hypertensive effects of stimulants.[4][5][6]
-
Review Baseline: Compare the current cardiovascular parameters to the baseline measurements for each subject to quantify the change accurately.
2. Mitigation Strategies:
-
Dose Reduction: Consider reducing the dose of this compound in subsequent cohorts to determine a dose with a lower impact on cardiovascular parameters.
-
Staggered Dosing: If co-administering with another agent, consider increasing the time interval between the administration of this compound and the other compound.
-
Enhanced Monitoring: Increase the frequency of blood pressure and heart rate monitoring to detect changes more rapidly.
Issue: Subject Reports of Headache, Dizziness, or Somnolence
1. Characterize the Symptom:
-
Standardized Assessment: Use a validated scale to assess the severity, frequency, and duration of the reported symptoms.
-
Temporal Relationship: Determine the timing of symptom onset in relation to the administration of this compound.
-
Differential Diagnosis: Rule out other potential causes of these symptoms.
2. Management Plan:
-
Dose Adjustment: Evaluate if a lower dose of this compound alleviates the symptoms in subsequent subjects.
-
Supportive Care: Provide appropriate supportive care for the symptoms as per ethical guidelines.
-
Exclusion Criteria: Consider refining subject exclusion criteria to exclude individuals with a history of severe headaches or migraines if this becomes a recurring issue.
Data Presentation
Table 1: Summary of Cardiovascular Effects of this compound in Dogs
| Dose of this compound | Change in Mean Arterial Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Potentiation of Cocaine-Induced Hypertension |
| 3 mg/kg | Significant Increase | Significant Increase | Yes |
| 9 mg/kg | Greater Increase than 3 mg/kg | Greater Increase than 3 mg/kg | Yes |
Source: Based on data from a preclinical study in conscious, freely-moving dogs.[4]
Table 2: Reported Adverse Events in Humans with a Single 175 mg Oral Dose of this compound
| Adverse Event | Observation |
| Headache | Reported |
| Dizziness | Reported |
| Somnolence | Reported |
| Serum Prolactin | Elevated |
Source: Based on data from a clinical study in healthy volunteers.[5][7]
Experimental Protocols
Protocol 1: Preclinical Cardiovascular Safety Assessment
Objective: To assess the dose-dependent effects of this compound on cardiovascular parameters in a preclinical model (e.g., telemetered dogs).
Methodology:
-
Animal Model: Use conscious, freely-moving dogs equipped with telemetry transmitters for continuous monitoring of blood pressure, heart rate, and ECG.
-
Acclimatization: Allow animals to acclimatize to the experimental conditions.
-
Baseline Measurement: Record baseline cardiovascular data for a sufficient period before drug administration.
-
Dose Administration: Administer this compound orally at escalating doses (e.g., vehicle, 3 mg/kg, 9 mg/kg) to different groups of animals.[4]
-
Continuous Monitoring: Continuously record blood pressure and heart rate for at least 6 hours post-administration.
-
Data Analysis: Analyze the data to determine the time to peak effect and the duration of action for each dose. Compare the changes from baseline for each dose group to the vehicle control group.
-
Interaction Studies (if applicable): After a washout period, administer a stimulant (e.g., cocaine) with and without pre-treatment with this compound to assess for potentiation of cardiovascular effects.[4]
Protocol 2: Clinical Monitoring of Neurological Adverse Events
Objective: To systematically assess and document headache, dizziness, and somnolence in human subjects receiving this compound.
Methodology:
-
Baseline Assessment: Prior to dosing, conduct a thorough neurological examination and have subjects complete a baseline headache and dizziness questionnaire.
-
Subject Diary: Provide subjects with a diary to record the incidence, severity (e.g., on a 1-10 scale), duration, and any triggers of headache, dizziness, or somnolence.
-
Scheduled Assessments: At specified time points post-dosing, a trained clinician should interview the subject about these adverse events.
-
Standardized Questionnaires: Utilize validated questionnaires, such as the Headache Impact Test (HIT-6) for headache and the Dizziness Handicap Inventory (DHI) for dizziness, at baseline and at the end of the study.
-
Vital Signs: Monitor vital signs, including blood pressure and heart rate, at regular intervals, as changes can sometimes be associated with these symptoms.
-
Data Collection: Record all findings in the case report form, noting the relationship to the timing of drug administration.
Mandatory Visualization
Caption: Dopamine D3 receptor antagonism and potential pathways to hypertension.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. Dopamine D3 receptor-mediated inhibition of Na+/H+ exchanger activity in normotensive and spontaneously hypertensive rat proximal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the D(3) dopamine receptor on insulin receptor expression and function in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of D3 dopamine receptors on neuropeptide Y‑induced migration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Navigating Inconsistent Findings in (-)-GSK598809 Behavioral Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering variability in behavioral assays involving the selective dopamine D3 receptor antagonist, (-)-GSK598809. Inconsistent outcomes in preclinical behavioral studies are a significant challenge, stemming from a confluence of factors related to the compound, experimental design, and biological variability. This guide offers a structured approach to troubleshooting common issues through frequently asked questions (FAQs) and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in locomotor activity assessments with this compound in our rodent models. What are the likely causes?
A1: High variability in locomotor activity is a common issue in behavioral pharmacology. When working with a D3 receptor antagonist like this compound, several factors can contribute to inconsistent results:
-
Baseline Activity Levels: Different rodent strains, and even individual animals, exhibit significant variations in baseline locomotor activity. It is crucial to establish a stable baseline before drug administration.
-
Habituation: Insufficient habituation to the testing arena can lead to novelty-induced hyperactivity, masking the specific effects of the compound. A consistent and adequate habituation period is critical.
-
Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Inconsistencies in lighting, ambient noise, and temperature can significantly impact activity levels.[1]
-
Time of Day: As rodents are nocturnal, their activity levels are influenced by their circadian rhythm. Testing at different times of the day can introduce variability.[1]
Q2: Our results in the Conditioned Place Preference (CPP) paradigm with this compound are not showing a clear preference or aversion. How can we improve the reliability of this assay?
A2: The Conditioned Place Preference (CPP) assay is susceptible to subtle variations in protocol that can influence outcomes. To enhance reproducibility:
-
Apparatus Bias: Before conditioning, assess if the animals show a natural preference for one compartment of the CPP apparatus. A biased design, where the drug is paired with the initially non-preferred side, can sometimes yield clearer results.[2]
-
Conditioning Schedule: The number of conditioning sessions required to establish a preference can vary. For compounds with weaker rewarding or aversive properties, more conditioning sessions may be necessary.[2]
-
Drug-Free State Testing: To avoid confounding effects of the drug on general activity during the preference test, ensure that the test is conducted in a drug-free state.
-
Olfactory Cues: Thoroughly clean the apparatus between each animal to remove scent trails that could influence the behavior of subsequent subjects.
Q3: We are seeing conflicting results in anxiety-related behavioral assays, such as the Elevated Plus Maze (EPM), after administering this compound. What should we consider?
A3: The Elevated Plus Maze is a sensitive assay for anxiety-like behavior and can be influenced by a variety of factors:
-
Handling: Consistent and gentle handling of the animals prior to testing is crucial to minimize stress-induced behavioral alterations.[3]
-
Pre-Exposure to Novel Environments: Prior exposure to other novel testing environments can affect anxiety levels and subsequent performance in the EPM.
-
Lighting Conditions: The level of illumination in the testing room can impact the aversiveness of the open arms. Standardizing lighting is essential.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent findings in behavioral assays.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Cardiovascular Effects of this compound in Conscious, Freely-Moving Dogs [4][5]
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle | - | Baseline | Baseline |
| This compound | 3 | Increased | Increased |
| This compound | 9 | Significantly Increased | Significantly Increased |
| Cocaine alone | 1.7 | Increased | Increased |
| Cocaine alone | 5.6 | Significantly Increased | Significantly Increased |
| This compound + Cocaine | 3 + 1.7 | Potentiated Increase | - |
| This compound + Cocaine | 3 + 5.6 | Potentiated Increase | - |
Note: This table provides a qualitative summary of the findings. For detailed statistical values, please refer to the primary publication.
Table 2: Dopamine Receptor Binding Affinity and Selectivity of this compound [6]
| Receptor | Ki (nM) |
| Dopamine D3 | 6.2 |
| Dopamine D2 | 740 |
Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Experimental Protocols
1. Conditioned Place Preference (CPP)
This protocol outlines a standard procedure for assessing the rewarding or aversive properties of this compound.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases:
-
Habituation (Day 1): Allow animals to freely explore both compartments for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-9): On alternating days, administer this compound and confine the animal to one compartment, and administer the vehicle and confine it to the other compartment on the intervening days. The duration of confinement is typically 30 minutes.
-
Preference Test (Day 10): In a drug-free state, allow the animal to freely explore both compartments. Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease suggests a conditioned place aversion.
2. Elevated Plus Maze (EPM)
This protocol is designed to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.
-
Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes before the trial.
-
Trial: Place the animal in the center of the maze facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms.
Signaling Pathway of Dopamine D3 Receptor
This compound acts as an antagonist at the dopamine D3 receptor. The following diagram illustrates the canonical signaling pathway of the D3 receptor, which this compound inhibits.
References
- 1. Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a child-friendly version of the monetary incentive delay task - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (-)-GSK598809 and SB-277011A as Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent selective dopamine D3 receptor antagonists: (-)-GSK598809 and SB-277011A. The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by experimental data. This document is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction
The dopamine D3 receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease. Both this compound and SB-277011A have been extensively studied for their high affinity and selectivity for the D3 receptor over the closely related D2 receptor subtype. This selectivity is crucial for minimizing the extrapyramidal side effects commonly associated with D2 receptor antagonism. This guide will delve into the available data on their binding profiles, functional activities, and in vivo effects.
Data Presentation
The following tables summarize the quantitative data available for this compound and SB-277011A, facilitating a direct comparison of their key pharmacological parameters.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Receptor | Species | Binding Affinity (Kᵢ) | D3/D2 Selectivity Ratio | Reference |
| This compound | D3 | Human | 6.2 nM | ~119-fold | [1] |
| D2 | Human | 740 nM | [1] | ||
| SB-277011A | D3 | Human | pKᵢ = 7.95 (~11.2 nM) | ~100-fold | [2] |
| D2 | Human | - | [2] | ||
| D3 | Human | pKᵢ = 8.40 (~4.0 nM) | 120-fold | [3] | |
| D2 | Human | - | [3] | ||
| D3 | Rat | pKᵢ = 7.97 (~10.7 nM) | 80-fold | [3] | |
| D2 | Rat | - | [3] |
Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Species | Functional Potency (pKₑ) | Reference |
| SB-277011A | Microphysiometer | hD3 | Human | 8.3 | [2] |
| hD2 | Human | ~6.4 | [2] |
Note: pKₑ is the negative logarithm of the equilibrium dissociation constant for an antagonist. Data for this compound's functional potency was not explicitly found in the provided search results.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | Tₘₐₓ | t₁/₂ | Oral Bioavailability | Reference |
| This compound | Human | Oral (175 mg) | 2-3 hours | ~20 hours | - | [4] |
| Dog | Oral | 15-60 minutes | ~6 hours | - | [5] | |
| SB-277011A | Rat | Oral | - | - | 35% | [6] |
| Dog | Oral | - | - | 43% | [6] | |
| Cynomolgus Monkey | Oral | - | - | 2% | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the primary assays used to characterize these D3 receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the compounds for dopamine D2 and D3 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human or rat dopamine D2 or D3 receptor.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) and varying concentrations of the unlabeled antagonist (this compound or SB-277011A).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays (e.g., GTPγS Binding or cAMP Assays)
Objective: To determine the functional potency of the antagonists in blocking agonist-induced receptor activation.
General Protocol for GTPγS Binding Assay:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the D3 receptor are used.
-
Incubation: Membranes are incubated with a dopamine agonist (e.g., quinpirole), varying concentrations of the antagonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction: Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound form by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency (e.g., pKₑ).
General Protocol for cAMP Assay:
-
Cell Culture: Whole cells expressing the D3 receptor are used.
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Treatment: Cells are treated with a dopamine agonist in the presence of varying concentrations of the antagonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced decrease in cAMP levels is analyzed to determine its functional potency.
Mandatory Visualization
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and points of antagonism.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity.
Discussion and Conclusion
Both this compound and SB-277011A are potent and selective antagonists of the dopamine D3 receptor.
SB-277011A has been extensively characterized in preclinical models, demonstrating efficacy in reducing drug-seeking behaviors for substances like cocaine and methamphetamine.[3][7][8] Its pharmacokinetic profile has been determined in several species, although its bioavailability in monkeys is low.[6] In vivo studies have shown that SB-277011A can penetrate the brain and engage with D3 receptors.[9][10] However, concerns about its potential cardiovascular side effects have been raised.[11][12]
This compound has progressed to clinical trials in humans.[1] It exhibits high selectivity for the D3 over the D2 receptor.[1] Human pharmacokinetic studies have shown a relatively long half-life.[4] While it has shown some promise in modulating reward-related brain activity in individuals with substance dependence, its development has been hampered by cardiovascular side effects, particularly when co-administered with cocaine, which led to the potentiation of hypertensive effects.[5][13][14]
References
- 1. GSK-598809 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine D3 Receptor Antagonists: (-)-GSK598809 vs. the Next-Generation R-VK4-40
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor (D3R) has emerged as a critical target in the development of therapeutics for substance use disorders and other neuropsychiatric conditions. Its preferential expression in the limbic regions of the brain suggests that selective D3R antagonists could modulate reward and motivation pathways with a reduced risk of the motor side effects associated with D2 receptor blockade. This guide provides an objective comparison of the well-characterized D3R antagonist, (-)-GSK598809, with a next-generation highly selective antagonist, R-VK4-40, supported by available experimental data.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data for this compound and R-VK4-40, highlighting their binding affinities and selectivity for the dopamine D3 receptor over the D2 receptor.
| Compound | D3 Receptor (Kᵢ, nM) | D2 Receptor (Kᵢ, nM) | Selectivity (D2/D3) |
| This compound | 6.2[1] | 740[1] | ~120-fold[1] |
| R-VK4-40 | 0.290[2] | 75.8[2] | 261-fold[2] |
Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
| In Vivo Model | This compound | R-VK4-40 |
| Rodent Addiction Models | Reduced conditioned place preference for nicotine-paired environments.[3] | Dose-dependently inhibited oxycodone self-administration and lowered break-points under a progressive-ratio schedule.[2] Blocked oxycodone-enhanced brain-stimulation reward.[2] |
| Human Reward Processing | Normalized blunted ventral striatal response to monetary reward anticipation in individuals with poly-drug dependence.[4] | Not reported in the reviewed literature. |
| Cardiovascular Effects | Increased blood pressure in animals, particularly in the presence of cocaine.[1] | Did not potentiate cocaine or oxycodone-induced cardiovascular effects in rats; at higher doses, it attenuated oxycodone-induced increases in blood pressure.[5][6] |
Delving into the Data: A Head-to-Head Comparison
Binding Affinity and Selectivity:
R-VK4-40 demonstrates a significantly higher binding affinity for the D3 receptor (Kᵢ = 0.290 nM) compared to this compound (Kᵢ = 6.2 nM)[1][2]. Furthermore, R-VK4-40 exhibits more than double the selectivity for the D3 receptor over the D2 receptor (~261-fold) than this compound (~120-fold)[1][2]. This enhanced selectivity of R-VK4-40 may translate to a more targeted therapeutic effect with a potentially wider therapeutic window and reduced risk of off-target effects mediated by the D2 receptor.
Functional Antagonism:
In Vivo Efficacy and Safety:
Preclinical studies in rodent models of addiction strongly support the therapeutic potential of R-VK4-40. It has been shown to effectively reduce the reinforcing effects of opioids, a key driver of addiction[2]. Specifically, R-VK4-40 dose-dependently decreased oxycodone self-administration and reduced the motivation to seek the drug under high-effort conditions (progressive-ratio schedule)[2]. In contrast, while this compound has shown efficacy in a conditioned place preference model for nicotine, its development has been hampered by concerns over cardiovascular side effects[1][3]. Studies in dogs revealed that this compound can potentiate the hypertensive effects of cocaine, raising safety concerns for its use in a population where polysubstance use is common[7]. Conversely, R-VK4-40 did not exacerbate the cardiovascular effects of cocaine or oxycodone in rats and, in some instances, even attenuated them, suggesting a more favorable safety profile[5][6].
In human studies, this compound has demonstrated the ability to modulate neural circuits associated with reward processing. In individuals with poly-drug dependence, it normalized a blunted response in the ventral striatum during the anticipation of a monetary reward[4]. This suggests that D3 receptor antagonism may help to restore deficits in reward sensitivity in addicted individuals.
Visualizing the Mechanisms
To better understand the context of these findings, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Drug Self-Administration.
Experimental Protocols
1. Radioligand Binding Assay (for Kᵢ Determination):
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds for dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-N-methylspiperone.
-
Test compounds: this compound and R-VK4-40 at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-N-methylspiperone and varying concentrations of the test compound in a 96-well plate.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. In Vivo Drug Self-Administration (Rodent Model):
-
Objective: To assess the effect of the D3R antagonist on the reinforcing properties of an abused drug.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow a recovery period of at least 5-7 days.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
-
Procedure:
-
Acquisition: Train rats to self-administer a drug (e.g., oxycodone) by pressing the active lever, which results in a brief drug infusion and presentation of the cue light. The inactive lever has no programmed consequences. Training continues until stable responding is achieved.
-
Treatment: Prior to a self-administration session, administer the test compound (e.g., R-VK4-40) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Place the rat in the operant chamber and allow it to self-administer the drug for a set period (e.g., 2 hours).
-
Data Analysis: Record the number of active and inactive lever presses and the number of infusions earned. Compare the data between the antagonist-treated and vehicle-treated groups to determine if the antagonist reduces drug-taking behavior.
-
Progressive-Ratio Schedule (Optional): To assess the motivation for the drug, the number of lever presses required to receive an infusion is incrementally increased throughout the session. The "breakpoint" (the highest number of presses the rat is willing to make for a single infusion) is measured as an indicator of the drug's reinforcing efficacy.
-
Conclusion
Based on the available data, R-VK4-40 emerges as a more potent and selective D3 receptor antagonist compared to this compound. Its superior binding profile is complemented by a promising preclinical in vivo record, particularly in models of opioid addiction, and a more favorable cardiovascular safety profile. While this compound has provided valuable insights into the role of the D3 receptor in human reward processing, its development has been hindered by safety concerns. R-VK4-40 represents a significant advancement in the pursuit of a safe and effective D3 receptor-targeted therapy for substance use disorders. Further clinical investigation of R-VK4-40 and similar next-generation D3 antagonists is warranted to fully elucidate their therapeutic potential.
References
- 1. The Highly Selective Dopamine D3R Antagonist, R-VK4-40, Attenuates Oxycodone Reward and Augments Analgesia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of (-)-GSK598809 and Alternatives in Animal Models of Relapse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy in Animal Models of Relapse
The following tables summarize the efficacy of selective dopamine D3 receptor antagonists in reducing drug-seeking behavior in established animal models of relapse. These models are critical for evaluating the potential of pharmacological interventions to prevent relapse, a core feature of addiction.
Cue-Induced Reinstatement Model
This model assesses the ability of drug-associated environmental cues to trigger a relapse to drug-seeking behavior after a period of abstinence.
Table 1: Efficacy in Cue-Induced Cocaine Reinstatement in Rats
| Compound | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Inhibition | Reference |
| Vehicle | - | 25.4 ± 3.1 | - | Gilbert et al., 2005 |
| SB-277011A | 6 | 16.5 ± 2.8 | 35% | Gilbert et al., 2005 |
| 12 | 8.9 ± 2.1 | 65% | Gilbert et al., 2005 | |
| 24 | 3.8 ± 1.1 | 85% | Gilbert et al., 2005 | |
| Vehicle | - | 22.1 ± 3.4 | - | Gilbert et al., 2005 |
| NGB 2904 | 0.1 | 12.2 ± 2.9 | 45% | Gilbert et al., 2005 |
| 1.0 | 15.5 ± 3.7 | 30% | Gilbert et al., 2005 | |
| 5.0 | 6.6 ± 1.9* | 70% | Gilbert et al., 2005 |
*p < 0.05 compared to vehicle
Table 2: Efficacy in Cue-Induced Nicotine Reinstatement in Rats
| Compound | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Inhibition | Reference |
| Vehicle | - | 13.8 ± 1.7 | - | Andreoli et al., 2003 |
| SB-277011A | 10 | ~6* | ~57% | Andreoli et al., 2003 |
*p < 0.05 compared to vehicle (data estimated from graph)
Stress-Induced Reinstatement Model
This model evaluates the effect of a stressful event on the reinstatement of drug-seeking behavior.
Table 3: Efficacy in Stress-Induced Cocaine Reinstatement in Rats
| Compound | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Inhibition | Reference |
| Vehicle (No Shock) | - | 8.4 ± 3.6 | - | Xi et al., 2004 |
| Vehicle (Shock) | - | 35.3 ± 5.2 | - | Xi et al., 2004 |
| SB-277011A (Shock) | 3 | 28.5 ± 4.9 | ~20% | Xi et al., 2004 |
| 6 | 21.1 ± 3.8 | ~40% | Xi et al., 2004 | |
| 12 | 10.2 ± 2.7* | ~71% | Xi et al., 2004 |
*p < 0.05 compared to Vehicle (Shock)
Drug-Primed Reinstatement Model
This model assesses the ability of a small, non-contingent dose of the drug to reinstate drug-seeking behavior.
Table 4: Efficacy in Cocaine-Primed Reinstatement in Rats
| Compound | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Inhibition | Reference |
| Vehicle | - | ~35 | - | Vorel et al., 2002 |
| SB-277011A | 3.0 | ~25 | ~29% | Vorel et al., 2002 |
| 6.0 | ~15 | ~57% | Vorel et al., 2002 | |
| 12.0 | ~8 | ~77% | Vorel et al., 2002 |
*p < 0.05 compared to vehicle (data estimated from graph)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cue-Induced Reinstatement Protocol (Adapted from Gilbert et al., 2005)
-
Animal Subjects: Male Long-Evans rats are used.
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Self-Administration Training:
-
Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing an active lever in an operant chamber.
-
Each infusion is paired with a discrete cue complex (e.g., a light and a tone).
-
Pressing an inactive lever has no consequences.
-
Training continues until a stable baseline of responding is achieved.
-
-
Extinction Phase:
-
Lever pressing no longer results in cocaine infusion or the presentation of the cue complex.
-
Extinction sessions continue until responding on the active lever significantly decreases to a predetermined criterion.
-
-
Reinstatement Test:
-
Animals are administered the test compound (e.g., (-)-GSK598809, SB-277011A, NGB 2904) or vehicle prior to the test session.
-
Pressing the active lever results in the presentation of the cue complex but no drug infusion.
-
The number of presses on the active and inactive levers is recorded to measure cue-induced drug-seeking.
-
Stress-Induced Reinstatement Protocol (Adapted from Xi et al., 2004)
-
Animal Subjects and Surgery: As described for the cue-induced reinstatement protocol.
-
Self-Administration Training: As described for the cue-induced reinstatement protocol.
-
Extinction Phase: As described for the cue-induced reinstatement protocol.
-
Reinstatement Test:
-
Animals are administered the test compound or vehicle.
-
Immediately before being placed in the operant chamber, animals are exposed to a stressor (e.g., intermittent footshock).
-
Lever presses are recorded, but have no programmed consequences.
-
Drug-Primed Reinstatement Protocol (Adapted from Vorel et al., 2002)
-
Animal Subjects and Surgery: As described for the cue-induced reinstatement protocol.
-
Self-Administration Training: As described for the cue-induced reinstatement protocol.
-
Extinction Phase: As described for the cue-induced reinstatement protocol.
-
Reinstatement Test:
-
Animals are administered the test compound or vehicle.
-
Immediately before the test session, animals receive a non-contingent "priming" injection of the drug (e.g., cocaine).
-
Lever presses are recorded, but have no programmed consequences.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of dopamine D3 receptor antagonists and a typical experimental workflow for reinstatement studies.
Caption: Dopamine D3 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Animal Models of Relapse.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence [frontiersin.org]
A Cross-Study Examination of (-)-GSK598809's Efficacy in Attenuating Drug Craving
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-GSK598809, a selective dopamine D3 receptor antagonist, and its effects on drug craving across various preclinical and clinical studies. The objective is to offer a clear, data-driven comparison with alternative therapeutic strategies, supported by detailed experimental methodologies and visual representations of key biological and procedural pathways.
Executive Summary
This compound has demonstrated potential in modulating drug-seeking behaviors, primarily through its high-affinity antagonism of the dopamine D3 receptor, a key component of the brain's reward circuitry. Preclinical studies in rodent models of nicotine addiction have shown a significant reduction in conditioned place preference, a proxy for craving.[1][2] Clinical investigations in human smokers have provided evidence for a transient alleviation of craving.[1][2] However, its efficacy in other substance use disorders, such as cocaine addiction, remains less clear, with some studies indicating potential cardiovascular risks when co-administered with cocaine.[3][4] This guide synthesizes the available quantitative data, outlines the experimental protocols used to generate this data, and visually represents the underlying mechanisms and workflows to facilitate a comprehensive understanding of this compound's therapeutic potential and limitations.
Data Presentation: Quantitative Effects on Craving
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and a notable alternative, buspirone, on drug craving and related behaviors.
Table 1: this compound Effects on Nicotine and Food Craving-Related Behaviors
| Study Type | Subject | Substance | Compound | Dose | Key Quantitative Finding | Receptor Occupancy | Source |
| Preclinical | Rats | Nicotine | This compound | Dose-dependent | 100% reduction in nicotine-induced conditioned place preference (CPP) | ≥72% (D3) | [1][2] |
| Clinical | Human Smokers | Nicotine | This compound | 75 mg (single dose) | Transiently alleviated cigarette craving after overnight abstinence | 72-89% (D3) | [1][2] |
| Clinical | Overweight/Obese Humans | Food Cues | This compound | 175 mg (single dose) | No overall effect on attentional bias to food-related cues | >90% (D2/D3) | [5] |
Table 2: Buspirone Effects on Cocaine Craving and Use
| Study Type | Subject | Compound | Dose | Key Quantitative Finding | Source |
| Preclinical | Rats | Buspirone | 1 and 3 mg/kg | Significantly attenuated cocaine cue-induced reinstatement | [6] |
| Preclinical | Rats | Buspirone | 17 mg/kg i.p. cocaine prime | No significant effect on cocaine priming-induced reinstatement | [6] |
| Clinical | Cocaine-dependent adults | Buspirone | 60 mg/day | Did not prevent relapse to cocaine use compared to placebo | [7] |
| Clinical | Cocaine-dependent adults | Buspirone | 60 mg/day | No significant difference in maximum days of continuous cocaine abstinence vs. placebo | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Nicotine-Induced Conditioned Place Preference (CPP) in Rats
This preclinical model is used to assess the rewarding effects of a drug, which is inferred to be related to craving.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Habituation: Rats are allowed to freely explore both compartments to establish baseline preference.
-
Conditioning: Over several days, rats receive an injection of nicotine (e.g., 0.1-1.4 mg/kg, s.c.) and are confined to one compartment (typically the initially non-preferred one).[10][11] On alternate days, they receive a saline injection and are confined to the other compartment.[10][11] This study utilized three conditioning trials for each treatment.[10]
-
Test: On the test day, rats are placed in the apparatus drug-free and allowed to freely access both compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the nicotine-paired compartment during the test phase, compared to baseline, indicates a conditioned place preference. The effect of this compound is assessed by administering it prior to the test session and observing a reduction in the time spent in the nicotine-paired compartment.
Visual Probe Task for Attentional Bias
This task measures the extent to which specific cues (e.g., drug-related images) capture an individual's attention.
-
Apparatus: A computer with a monitor and a response device.
-
Procedure:
-
Fixation: Each trial begins with a fixation cross at the center of the screen for a set duration (e.g., 500 ms).[5]
-
Stimulus Presentation: A pair of images (e.g., a food-related picture and a neutral picture) are presented side-by-side for a brief period (e.g., 500 ms or 2000 ms).[5]
-
Probe: Immediately after the images disappear, a probe (e.g., a dot) appears in the location of one of the previous images.
-
Response: Participants are instructed to respond as quickly as possible to the location of the probe.
-
-
Data Analysis: Attentional bias is inferred from the reaction times. Faster responses to probes that appear in the location of the target cues (e.g., food images) compared to neutral cues indicate an attentional bias towards those cues. The effect of this compound is evaluated by comparing attentional bias scores after drug administration versus placebo.
Mandatory Visualizations
Signaling Pathway of this compound
The primary mechanism of action for this compound is the selective antagonism of the dopamine D3 receptor. This intervention is hypothesized to modulate the mesolimbic dopamine pathway, which is critically involved in reward, motivation, and the reinforcing effects of drugs of abuse.
Caption: Dopamine D3 Receptor Antagonism by this compound.
Experimental Workflow: Conditioned Place Preference
The following diagram illustrates the sequential steps involved in a typical conditioned place preference experiment to assess the rewarding properties of a substance and the effect of a potential therapeutic agent.
Caption: Conditioned Place Preference (CPP) Experimental Workflow.
Logical Relationship: Translating Preclinical Efficacy to Clinical Dosing
The dosing strategy for human trials of this compound was informed by a translational approach, linking receptor occupancy in preclinical models to predicted efficacy in humans.
Caption: Translational approach for this compound dose selection.
References
- 1. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occupancy of Brain Dopamine D3 Receptors and Drug Craving: A Translational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy of buspirone for attenuating cocaine and methamphetamine reinstatement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buspirone Reduces Sexual Risk-Taking Intent but not Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of buspirone for relapse-prevention in adults with cocaine dependence: an efficacy trial conducted in the real world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Pharmacological Guide: (-)-GSK598809 and Cariprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of (-)-GSK598809 and cariprazine, two compounds with significant interactions at dopamine D3 and D2 receptors. The information is intended to support research and development efforts in neuropsychiatric and addiction disorders.
Overview and Mechanism of Action
This compound is a highly selective dopamine D3 receptor antagonist.[1] Its primary mechanism of action is the blockade of D3 receptors, with significantly less activity at D2 receptors.[1] This selectivity has positioned it as a tool for investigating the role of the D3 receptor in various central nervous system disorders, particularly substance use disorders.[1][2]
Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D3 and D2 receptors, with a notable preference for the D3 receptor.[3][4][5] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[3][6] This multi-receptor profile contributes to its efficacy in treating a range of symptoms in schizophrenia and bipolar disorder.[3][7][8] Cariprazine's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in states of dopamine hyperactivity and as an agonist in states of hypoactivity.[3]
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and cariprazine for various CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Cariprazine (Ki, nM) |
| Dopamine D3 | 6.2[1] | 0.085[3] |
| Dopamine D2 | 740[1] | 0.49 (D2L), 0.69 (D2S)[3] |
| Serotonin 5-HT1A | - | 2.6[3] |
| Serotonin 5-HT2A | - | 18.8[3] |
| Serotonin 5-HT2B | - | 0.58[3] |
| Serotonin 5-HT2C | - | 134[3] |
| Histamine H1 | - | 23.2[3] |
| Adrenergic α1A | - | 155[3] |
Functional Activity
The functional activities of both compounds at key receptors are detailed below.
| Receptor | This compound | Cariprazine |
| Dopamine D3 | Antagonist[1] | Partial Agonist (~70% intrinsic activity)[3] |
| Dopamine D2 | Antagonist[1] | Partial Agonist (~30% intrinsic activity)[3] |
| Serotonin 5-HT1A | - | Partial Agonist (~40% intrinsic activity)[3] |
| Serotonin 5-HT2A | - | Inverse Agonist[3] |
| Serotonin 5-HT2B | - | Antagonist[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by these compounds and a general workflow for receptor binding assays.
Caption: Simplified signaling pathways for this compound and cariprazine.
Caption: General experimental workflow for receptor binding assays.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D2L, D3) are cultured and harvested. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound or cariprazine). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of a test compound at a G-protein coupled receptor.
General Protocol for a Gi-coupled receptor (e.g., D2, D3):
-
Cell Culture: Cells stably expressing the receptor of interest are seeded in multi-well plates.
-
Assay Conditions: The cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Addition: The test compound is added at various concentrations. For agonist testing, the compound is added alone. For antagonist testing, the compound is added in the presence of a known agonist.
-
Incubation: The cells are incubated for a specific period to allow for changes in cAMP levels.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: The data are plotted to generate concentration-response curves. For agonists and partial agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the pA2 or Kb is calculated.
Preclinical In Vivo Data
Both this compound and cariprazine have been evaluated in various preclinical animal models.
This compound:
-
In studies with smokers, a single dose of this compound achieved 72% to 89% occupancy of the D3 receptor.[1]
-
It has been investigated for its potential to reduce craving and the rewarding effects of drugs of abuse.[10][11]
-
At high doses, this compound has been associated with cardiovascular side effects, such as increased blood pressure, particularly in the presence of cocaine.[1][12][13]
Cariprazine:
-
Demonstrates efficacy in animal models predictive of antipsychotic activity.
-
Shows pro-cognitive effects in models of learning and memory impairment.[3]
-
In vivo studies have confirmed its partial agonist and antagonist properties at D2 receptors, depending on the dopaminergic tone.[14]
-
Effective in animal models of mania.[15]
Summary of Comparative Pharmacology
| Feature | This compound | Cariprazine |
| Primary Target | Dopamine D3 Receptor | Dopamine D3 and D2 Receptors |
| D3 vs. D2 Selectivity | Highly selective for D3 (~120-fold)[1] | Preferential for D3 (~3-10 fold)[9][14] |
| Functional Activity at D3/D2 | Antagonist[1] | Partial Agonist[3] |
| Serotonergic Activity | Not a primary target | Partial agonist at 5-HT1A, antagonist at 5-HT2A/2B[3] |
| Therapeutic Indication | Investigational (Substance Use Disorders)[1] | Schizophrenia, Bipolar Disorder[3] |
| Key Preclinical Findings | High D3 receptor occupancy, potential anti-craving effects, cardiovascular liability at high doses.[1][12][13] | Antipsychotic and pro-cognitive effects, mood stabilization.[3][15] |
This guide provides a foundational comparison of this compound and cariprazine. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details. The distinct pharmacological profiles of these two compounds offer valuable tools for dissecting the complex roles of dopamine D3 and D2 receptors in health and disease.
References
- 1. GSK-598809 - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariprazine - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.healio.com [journals.healio.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Meta-analysis of (-)-GSK598809: A Comparative Guide to its Clinical Profile in Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data available for (-)-GSK598809, a selective dopamine D3 receptor antagonist. The development of this compound was investigated for substance-related disorders, including smoking cessation. Due to the limited public availability of comprehensive efficacy data from late-phase clinical trials for this compound, this guide focuses on its pharmacological profile and early clinical findings, juxtaposed with established first-line treatments for smoking cessation: Varenicline, Bupropion, and Nicotine Replacement Therapy (NRT).
Executive Summary
In contrast, Varenicline, Bupropion, and NRT are well-established therapies with extensive clinical data supporting their efficacy and safety for smoking cessation. They offer various mechanisms of action and have demonstrated significant improvements in quit rates compared to placebo.
Comparative Data on Clinical Endpoints
The following tables summarize key quantitative data from clinical trials of this compound and its comparators.
Table 1: Pharmacokinetics and Safety Profile
| Parameter | This compound | Varenicline | Bupropion SR | Nicotine Replacement Therapy (Patch) |
| Mechanism of Action | Selective Dopamine D3 Receptor Antagonist | α4β2 Nicotinic Acetylcholine Receptor Partial Agonist | Norepinephrine-Dopamine Reuptake Inhibitor | Nicotine Receptor Agonist |
| Time to Max. Plasma Conc. (Tmax) | 2-3 hours[1] | ~3-4 hours | ~3 hours | ~6-8 hours |
| Elimination Half-life | ~20 hours[1] | ~24 hours | ~21 hours | ~3-4 hours (patch removed) |
| Common Adverse Events | Headache, dizziness, somnolence.[1] | Nausea, insomnia, abnormal dreams.[4] | Insomnia, dry mouth.[5][6] | Skin irritation, insomnia, abnormal dreams. |
Table 2: Efficacy in Smoking Cessation (Continuous Abstinence Rates)
| Treatment | Trial Duration | Abstinence Rate (Treatment Arm) | Abstinence Rate (Placebo Arm) | Key Finding |
| This compound | N/A | Data not publicly available | N/A | A single dose was shown to reduce craving in smokers.[7] |
| Varenicline | 24 weeks | 32.1% (at weeks 15-24)[8][9] | 6.9% (at weeks 15-24)[8][9] | Significantly higher abstinence rates versus placebo.[4][8][9] |
| Bupropion SR | 7 weeks | 22% (at 1 year) | 28% (at 1 year) | A separate trial showed 1-year abstinence rates of 23% vs 12% for placebo.[6][10] |
| Nicotine Patch | 24 weeks | 27.2% (extended treatment) | N/A (compared to standard 8-week treatment) | Extended treatment showed higher abstinence rates at 24 weeks compared to standard treatment.[11] |
Note: Efficacy data can vary significantly based on the specific trial design, patient population, and duration of follow-up.
Experimental Protocols
This compound (Phase 1 Study in Healthy Volunteers with Alcohol Interaction)
-
Design: A blinded, randomized, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers.
-
Intervention: Single oral doses of 175 mg this compound or placebo.
-
Methodology: The study assessed pharmacokinetics, central nervous system (CNS) effects, and potential interactions with a pseudo-steady state intravenous alcohol infusion. Assessments included analysis of eye movements, adaptive tracking, visual analogue scales for subjective effects, body sway, serum prolactin levels, and a verbal visual learning test.[1]
Varenicline (Smoking Reduction to Cessation Study)
-
Design: A randomized, double-blind, placebo-controlled, multinational clinical trial with a 24-week treatment period and a 28-week follow-up.
-
Participants: 1510 cigarette smokers who were not willing or able to quit within the next month but were willing to reduce smoking and attempt to quit within three months.
-
Intervention: Varenicline titrated to 1 mg twice daily or placebo for 24 weeks.
-
Methodology: Participants were instructed to reduce the number of cigarettes smoked by at least 50% by week 4, at least 75% by week 8, and to make a quit attempt by week 12. The primary efficacy endpoint was carbon monoxide-confirmed self-reported abstinence during weeks 15-24.[8][9]
Bupropion (Smoking Cessation Trial)
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 244 current smokers, primarily veterans.
-
Intervention: A 7-week course of bupropion (121 participants) or placebo (123 participants). All participants also received 2 months of transdermal nicotine replacement therapy and 3 months of cognitive-behavioral counseling.
-
Methodology: The primary outcomes were quit rates at the end of medication treatment, and at 3-month, 6-month, and 1-year follow-ups. Abstinence was validated by saliva cotinine or spousal proxy.[10]
Visualizations
Signaling Pathway of Dopamine D3 Receptor Antagonism
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for a Smoking Cessation Clinical Trial
References
- 1. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. The use of bupropion SR in cigarette smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Bupropion for smoking cessation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term Nicotine Replacement Therapy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (-)-GSK598809: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (-)-GSK598809, a selective dopamine D3 receptor antagonist. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety practices. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Handling should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and consult a physician.[1]
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse with water for at least 15 minutes.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills, collect the material using appropriate absorbent pads and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.[1]
Disposal of this compound Waste
As a pharmacologically active compound, this compound and any materials contaminated with it must be treated as chemical waste. Improper disposal can pose risks to the environment.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.[3]
-
-
Labeling: The hazardous waste container must be labeled in accordance with local and national regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed chemical waste management company.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal service.[4] Incineration by a licensed facility is often the preferred method for the disposal of pharmaceutical waste to ensure complete destruction.[5]
Compound Information and Data
This compound is a selective dopamine D3 receptor antagonist that has been investigated for the treatment of substance-related disorders.[6]
| Property | Value |
| IUPAC Name | 5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole[6] |
| Molecular Formula | C22H23F4N5OS[6] |
| Molar Mass | 481.51 g·mol−1[6] |
| Mechanism of Action | Selective antagonist of the dopamine D3 receptor.[6] |
| Receptor Binding Affinity[6] | Kᵢ (nM) |
| Dopamine D3 Receptor | 6.2 |
| Dopamine D2 Receptor | 740 |
Signaling Pathway and Experimental Workflow
This compound acts by blocking the dopamine D3 receptor, thereby inhibiting the downstream signaling cascade typically initiated by the binding of dopamine. This mechanism has been explored for its potential to modulate reward pathways in the brain.[7][8][9][10]
Caption: Mechanism of this compound as a Dopamine D3 Receptor Antagonist.
The following diagram outlines a general workflow for an in vivo experiment to assess the effects of this compound, based on published research.[8]
Caption: General workflow for an in vivo study of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. fishersci.at [fishersci.at]
- 3. nems.nih.gov [nems.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. GSK-598809 - Wikipedia [en.wikipedia.org]
- 7. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for (-)-GSK598809
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the selective dopamine D3 receptor antagonist, (-)-GSK598809.
This document provides crucial safety and logistical information for the proper handling of the research compound this compound. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on standard laboratory procedures for handling potent pharmacological agents with unknown comprehensive toxicity, informed by available preclinical and clinical data.
I. Understanding the Hazards
This compound is a selective dopamine D3 receptor antagonist. While a full toxicological profile is not publicly available, studies have indicated potential biological effects. Adverse effects noted in human clinical trials include headache, dizziness, and somnolence.[1] Preclinical studies have also suggested that the compound may have cardiovascular effects, including an increase in blood pressure, particularly when administered at high doses or in combination with other substances like cocaine.[2][3][4] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling chemical and pharmaceutical compounds of unknown toxicity.[5][6][7][8][9]
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Fully buttoned laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or fume hood. A dust mask (e.g., N95) may be considered when handling powders outside of a containment system. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
A. Preparation and Weighing:
-
Work Area: Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Weighing: Use a dedicated and calibrated analytical balance. Handle the compound with care to avoid generating dust.
-
Spill Prevention: Place a disposable weighing paper or a container on the balance pan to contain any minor spills.
B. Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolution: Add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel securely before mixing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
C. Administration (In Vitro / In Vivo):
-
Containment: Perform all procedures involving the administration of this compound solutions within a biosafety cabinet or fume hood.
-
Aerosol Minimization: Use techniques that minimize the generation of aerosols, such as slow dispensing and avoiding splashing.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, lab coat) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste bin. |
V. Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
